Glycyl-L-prolinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4,8H2,(H2,9,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENAFVMQJFJAGN-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510197 | |
| Record name | Glycyl-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52208-82-9 | |
| Record name | Glycyl-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Glycyl-L-prolinamide chemical structure and properties
An In-depth Technical Guide to Glycyl-L-prolinamide: Chemical Structure, Properties, and Applications
Introduction
This compound is a dipeptide derivative with significant potential in biochemical and pharmaceutical research. Structurally, it consists of a glycine residue linked to the amino group of L-prolinamide. L-prolinamide itself is the carboxamide derivative of the amino acid L-proline[1][2]. This modification of the C-terminus from a carboxylic acid to an amide group can significantly alter the molecule's physicochemical properties, such as its stability, solubility, and ability to cross biological membranes, as well as its biological activity.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is formed through a peptide bond between the carboxyl group of glycine and the amino group of L-prolinamide. The L-prolinamide component is characterized by a pyrrolidine ring, which imparts a unique conformational rigidity to the peptide backbone.
Key Identifiers:
-
IUPAC Name: (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide
-
Molecular Formula: C₇H₁₃N₃O₂
-
Molecular Weight: 171.21 g/mol
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are influenced by both the glycine and the L-prolinamide moieties. The presence of the amide group in place of a carboxylic acid is expected to increase its stability against enzymatic degradation by carboxypeptidases and alter its hydrogen bonding capacity.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₁₃N₃O₂ | Calculated |
| Molecular Weight | 171.21 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted, based on L-prolinamide[4][5] |
| Melting Point | 95-97 °C (for L-Prolinamide) | [1] The melting point of the dipeptide may differ. |
| Solubility | Soluble in water and polar organic solvents | Predicted, based on L-prolinamide's solubility in water and ethanol[1]. |
| Optical Activity | Optically active | Due to the L-proline chiral center. |
Synthesis and Characterization
The synthesis of this compound can be achieved through standard peptide coupling techniques. A common approach involves the coupling of an N-terminally protected glycine (e.g., Boc-Gly-OH or Z-Gly-OH) with L-prolinamide, followed by deprotection of the N-terminal group.
Experimental Protocol: Synthesis of this compound
-
Activation of N-protected Glycine: Dissolve N-Boc-glycine in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent (e.g., DCC/NHS or HATU) and stir at 0°C for 30 minutes.
-
Coupling Reaction: Add L-prolinamide to the reaction mixture and stir at room temperature for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified Boc-Glycyl-L-prolinamide in a solution of trifluoroacetic acid in dichloromethane and stir for 1-2 hours.
-
Final Product Isolation: Remove the solvent under reduced pressure. The resulting product can be further purified by recrystallization or HPLC.
The synthesis of L-prolinamide itself is often carried out by reacting L-proline with methanolic ammonia or through a multi-step process involving the formation of an intermediate like L-proline methyl ester hydrochloride followed by amidation[6][7].
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized peptide, including the presence of the peptide bond and the integrity of the pyrrolidine ring. NMR can also be used to study the conformational isomers (cis/trans) around the Gly-Pro peptide bond[8].
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product[3][9].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of this compound and for its purification. Chiral HPLC methods can be employed to determine the enantiomeric purity, ensuring the presence of the L-isomer of prolinamide[7][10].
Biological and Pharmaceutical Relevance
While specific biological activities of this compound are not extensively documented, the functions of its constituent parts and related dipeptides provide insights into its potential applications.
-
Drug Development Intermediate: L-prolinamide is a key intermediate in the synthesis of various pharmaceuticals, most notably the oral antidiabetic drug Vildagliptin[7][11]. The structural similarity of this compound suggests its potential as a precursor or building block in the synthesis of novel therapeutic agents.
-
Enzyme Substrate: The related dipeptide, Glycyl-L-proline, is a known substrate for prolidase, an enzyme involved in the breakdown and recycling of proteins[12][13]. This compound could potentially act as a substrate or inhibitor for prolidase or other dipeptidyl peptidases, making it a useful tool for studying these enzymes.
-
Neuroprotective Potential: Analogues of Glycyl-L-proline have been investigated for their neuroprotective effects[14][15]. Given that Glycyl-L-proline itself has shown anti-ischemic effects in the brain, this compound may possess similar or enhanced neuroprotective properties due to its modified C-terminus[12][13].
The workflow for investigating the neuroprotective potential of a novel dipeptide like this compound is illustrated below.
Caption: Workflow for assessing the neuroprotective potential of this compound.
Conclusion
This compound represents an intriguing molecule at the intersection of peptide chemistry and pharmaceutical sciences. Its unique structure, combining the simplicity of glycine with the conformational constraints of L-prolinamide, makes it a valuable subject for further research. While detailed studies on this specific dipeptide amide are emerging, the established roles of its precursors and analogues highlight its potential as a synthetic intermediate, a tool for enzymology, and a candidate for the development of novel therapeutics, particularly in the area of neuroprotection. The methodologies for its synthesis and characterization are well-established, providing a solid foundation for future investigations into its chemical and biological properties.
References
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National Institute of Standards and Technology. Glycyl-L-proline. NIST WebBook. [Link]
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National Center for Biotechnology Information. Glycyl-L-proline | C7H12N2O3 | CID 3013625. PubChem. [Link]
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LookChem. Cas 704-15-4, GLYCYL-L-PROLINE. [Link]
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Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. [Link]
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National Center for Biotechnology Information. L-Prolinamide | C5H10N2O | CID 111306. PubChem. [Link]
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ResearchGate. Synthesis of isotopically labelled glycyl-L-prolyl-L-glutamic acid (Glypromate®) and derivatives | Request PDF. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Glycyl-L-Proline in Pharmaceutical Research and Development. [Link]
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FooDB. Showing Compound Glycylproline (FDB022202). [Link]
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PubMed. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid. [Link]
- Google Patents. CN102180823A - Method for refining prolinamide.
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Loba Chemie. L-PROLINAMIDE | Amino Acids & Derivatives | Article No. 05469. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Proline. [Link]
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Impactfactor.org. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
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ResearchGate. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline | Request PDF. [Link]
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ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
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Bruker. Quantification of glycosylated acute-phase proteins via NMR spectroscopy - 2023. [Link]
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H-Gly-Pro-NH2: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Characterization, and Potential Applications of Glycyl-Prolinamide
Introduction
H-Gly-Pro-NH2, also known as glycyl-prolinamide, is a dipeptide amide that has garnered interest within the scientific community for its potential applications in drug development and biochemical research. Composed of the amino acids glycine and proline, with a C-terminal amide group, this molecule possesses a unique structural conformation that influences its biological activity. This technical guide provides a comprehensive overview of H-Gly-Pro-NH2, detailing its chemical properties, synthesis, analytical characterization, and known biological significance, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
While a dedicated CAS number for H-Gly-Pro-NH2 is not readily found in major chemical databases, its fundamental properties can be accurately determined. The molecular formula for H-Gly-Pro-NH2 is C7H13N3O2, and its calculated molecular weight is approximately 171.20 g/mol . For reference, the closely related, non-amidated dipeptide, Glycyl-L-proline, has a CAS number of 704-15-4 and a molecular weight of 172.18 g/mol [1][2].
Core Molecular Attributes
A clear understanding of the fundamental physicochemical properties of H-Gly-Pro-NH2 is essential for its application in research and development. The following table summarizes its key molecular identifiers.
| Property | Value | Source |
| Systematic Name | (S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide | - |
| Molecular Formula | C7H13N3O2 | Calculated |
| Molecular Weight | 171.20 g/mol | Calculated |
| Related CAS Number | 704-15-4 (for Glycyl-L-proline) | [1] |
Synthesis and Purification
The synthesis of H-Gly-Pro-NH2, like other small peptides, is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The choice of strategy often depends on the desired scale and purity of the final product.
Solution-Phase Synthesis Workflow
Solution-phase synthesis offers scalability and allows for the purification of intermediates at each step, ensuring high purity of the final product. A general workflow involves the coupling of protected amino acids followed by deprotection and amidation.
Experimental Protocol: Solution-Phase Synthesis
-
Activation of N-protected Glycine: N-protected glycine (e.g., Boc-Gly-OH or Fmoc-Gly-OH) is dissolved in a suitable organic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent, such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization, is added to the solution to activate the carboxylic acid group.
-
Coupling Reaction: Proline amide (H-Pro-NH2) is added to the activated glycine solution. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification of Protected Dipeptide: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed successively with dilute acid, base, and brine to remove unreacted starting materials and other impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the protected dipeptide, which can be further purified by column chromatography.
-
Deprotection: The protecting group on the N-terminus of the dipeptide is removed. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA). For an Fmoc group, a mild base like piperidine is used.
-
Final Purification: The final product, H-Gly-Pro-NH2, is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.
Analytical Characterization
To ensure the identity and purity of synthesized H-Gly-Pro-NH2, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful tool for assessing the purity of peptides. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%). The retention time of the peptide is a characteristic property under specific chromatographic conditions. The purity is determined by integrating the peak area of the desired peptide relative to the total peak area of all components in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of H-Gly-Pro-NH2. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. The expected monoisotopic mass for the protonated molecule [M+H]+ would be approximately 172.108 g/mol . Tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide by fragmenting the parent ion and analyzing the resulting daughter ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the glycine and proline residues, as well as the amide protons. The chemical shifts and coupling patterns of these signals can be used to confirm the structure of the dipeptide. In deuterated water (D2O), the exchangeable amide and amine protons may not be observed[3].
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, further confirming its structure.
Biological Significance and Applications
While specific biological activities of H-Gly-Pro-NH2 are not extensively documented, peptides containing the Gly-Pro motif are known to be biologically active and have various applications.
Potential as a Neuromodulatory Agent
Glycine itself is an inhibitory neurotransmitter in the central nervous system, and proline-containing peptides are known to cross the blood-brain barrier. Therefore, H-Gly-Pro-NH2 may exhibit neuromodulatory effects and could be investigated for its potential in neurological research.
Role in Collagen Metabolism
The Gly-Pro sequence is a common motif in collagen, the most abundant protein in mammals. Dipeptides derived from collagen breakdown can have biological effects. H-Gly-Pro-NH2 could potentially play a role in signaling pathways related to collagen synthesis or degradation.
Drug Delivery and Development
The proline residue can impart resistance to enzymatic degradation, which is a desirable property for peptide-based drugs. The C-terminal amidation also generally increases the stability and bioavailability of peptides. These features make H-Gly-Pro-NH2 an interesting scaffold for the development of more stable and potent peptide analogs.
Conclusion
H-Gly-Pro-NH2 is a dipeptide amide with potential for further investigation in various scientific fields. While its specific biological roles are still being elucidated, its structural features suggest it could be a valuable tool in neuroscience, biochemistry, and drug discovery. The synthesis and characterization methods outlined in this guide provide a solid foundation for researchers to produce and validate this compound for their studies. Further research into the specific biological activities of H-Gly-Pro-NH2 is warranted to fully understand its potential applications.
References
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Manasa Life Sciences. (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide. [Link]
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Pharmaffiliates. CAS No : 96166-39-1 | Product Name : (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide. [Link]
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PubChem. Glycyl-L-proline. [Link]
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NovoPro Bioscience Inc. H-Gly-Pro-Arg-Pro-NH2 peptide. [Link]
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Reddit. Why don't NH2 and OH protons appear in 1H NMR spectra?. [Link]
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FooDB. Showing Compound Glycylproline (FDB022202). [Link]
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Glycyl-L-proline vs. Glycyl-L-prolinamide: A Structural Modification with Profound Implications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of peptide and peptidomimetic research, seemingly minor structural alterations can precipitate major shifts in physicochemical properties, metabolic stability, and biological function. This technical guide provides an in-depth analysis of two closely related dipeptides: Glycyl-L-proline (Gly-Pro) and its C-terminally amidated counterpart, Glycyl-L-prolinamide (Gly-Pro-NH₂). While differing by only a single functional group—a carboxyl versus a carboxamide—these molecules present divergent profiles of significant interest to researchers in biochemistry, pharmacology, and drug development. This document elucidates these differences, grounded in fundamental chemical principles and supported by experimental evidence, to provide a comprehensive resource for the scientific community. We will explore the structural nuances, consequential physicochemical and biological distinctions, and the strategic synthesis and analytical methodologies required to work with these compounds.
The Decisive Structural Difference: Carboxylic Acid vs. Carboxamide
The foundational difference between Glycyl-L-proline and this compound lies at the C-terminus of the proline residue. Glycyl-L-proline terminates with a carboxylic acid (-COOH), whereas this compound terminates with a primary amide (-CONH₂). This seemingly subtle substitution of a hydroxyl group with an amino group is the lynchpin for all subsequent variations in their chemical and biological behavior.
At physiological pH (~7.4), the C-terminal carboxylic acid of Glycyl-L-proline is predominantly deprotonated, existing as a negatively charged carboxylate (-COO⁻). In contrast, the C-terminal amide of this compound remains neutral. This fundamental charge difference profoundly influences intermolecular interactions, solubility, and engagement with biological targets.
Physicochemical Consequences of C-Terminal Amidation
The conversion of the C-terminal acid to an amide induces a cascade of changes in the molecule's physicochemical properties. These differences are critical for experimental design, from selecting appropriate solvent systems to predicting pharmacokinetic behavior.
Acidity, Basicity, and Charge
-
Glycyl-L-proline : As a zwitterionic compound, it possesses two ionizable groups: the N-terminal amine (pKa ~8.1) and the C-terminal carboxylic acid (pKa ~3.6)[1]. Its isoelectric point (pI) is therefore acidic. The net negative charge at physiological pH makes it more hydrophilic.
-
This compound : Lacks the acidic C-terminal proton. Its only primary ionizable group is the N-terminal amine, making it a basic molecule that will carry a net positive charge at pH values below its pKa. The neutral amide group is a weaker hydrogen bond donor and acceptor compared to the charged carboxylate.
Polarity and Solubility
The removal of the C-terminal charge via amidation generally increases the hydrophobicity of a peptide[2]. Consequently, this compound is expected to be less polar and less soluble in aqueous media compared to Glycyl-L-proline, but more soluble in organic solvents. This has direct implications for its chromatographic behavior, where it would exhibit longer retention times on reversed-phase HPLC columns.
Conformational Effects
The C-terminal amide can participate in different intramolecular and intermolecular hydrogen bonding patterns than a carboxylate[2]. This can alter the conformational preferences of the peptide backbone, potentially influencing its ability to bind to receptors or enzyme active sites.
| Property | Glycyl-L-proline (Gly-Pro) | This compound (Gly-Pro-NH₂) | Rationale / Reference |
| Molecular Formula | C₇H₁₂N₂O₃[3] | C₇H₁₃N₃O₂ | Substitution of -OH with -NH₂ |
| Molecular Weight | 172.18 g/mol [3] | 171.20 g/mol | Difference of O vs. NH |
| C-Terminal pKa | ~3.6[1] | Not Applicable | Amides are not acidic |
| Charge at pH 7.4 | -1 (Net) | Neutral (C-terminus) | Deprotonation of COOH vs. neutral CONH₂ |
| Polarity | Higher | Lower | Removal of charged group increases hydrophobicity[2] |
| H-Bond Donors | 2 (N-H, O-H) | 3 (N-H, N-H₂) | Amide group has two protons |
| H-Bond Acceptors | 4 (C=O, C=O, O⁻) | 3 (C=O, C=O) | Carboxylate oxygens are strong acceptors |
Divergent Biological and Pharmacological Profiles
The structural and physicochemical differences translate directly into distinct biological activities and metabolic fates.
Metabolic Stability and Enzymatic Recognition
This is perhaps the most significant area of divergence.
-
Glycyl-L-proline is the canonical substrate for the cytosolic enzyme Prolidase (PEPD) [4][5]. Prolidase is the only human enzyme capable of cleaving dipeptides with a C-terminal proline or hydroxyproline[6]. It plays a critical role in the final stages of collagen catabolism by recycling proline[6]. The enzyme's active site specifically recognizes the free C-terminal carboxylate of the proline residue for hydrolysis[7][8].
-
This compound , lacking this free carboxylate, is predicted to be a poor substrate for Prolidase and thus resistant to its cleavage activity. C-terminal amidation is a well-established strategy in drug development to increase the metabolic stability and plasma half-life of therapeutic peptides by protecting them from degradation by carboxypeptidases[2][9]. While resistant to Prolidase, it may be susceptible to other, less specific amidases or endopeptidases.
Pharmacokinetics and Bioavailability
Unmodified peptides like Gly-Pro are often characterized by short plasma half-lives and poor oral bioavailability due to enzymatic degradation and low permeability[10]. By enhancing metabolic stability, the C-terminal amide of Gly-Pro-NH₂ would be expected to confer a longer pharmacokinetic half-life[2]. Furthermore, the increased lipophilicity from neutralizing the C-terminal charge may enhance its ability to cross biological membranes, potentially improving bioavailability.
Receptor Binding and Biological Activity
For many bioactive peptides, the C-terminal carboxylate is a key pharmacophore for receptor interaction. In such cases, amidation could abolish activity. Conversely, for other peptides, the amide may better mimic a native peptide bond within a larger protein, potentially increasing receptor affinity and biological activity[2]. The tripeptide amide glycyl-prolyl-glycinamide (GPG-amide), for instance, acts as an antiretroviral prodrug, highlighting the therapeutic potential of amidated peptides[11]. Any potential bioactivity of Gly-Pro-NH₂ would need to be determined empirically, but it would be anticipated to be distinct from that of Gly-Pro, which is primarily known for its role in collagen metabolism and its anti-ischemic effects[4].
Synthesis Strategies: A Tale of Two Resins
Both dipeptides can be synthesized using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies[12][13]. SPPS is generally preferred for its efficiency and ease of purification. The critical difference in synthesizing the two molecules via Fmoc-based SPPS lies in the choice of the solid support (resin).
Protocol 4.1: Solid-Phase Synthesis of Glycyl-L-proline
-
Principle: The C-terminal proline is anchored to a resin via an ester linkage that is sensitive to strong acid (e.g., trifluoroacetic acid, TFA), which cleaves the bond to yield a free carboxylic acid.
-
Chosen Resin: Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin . 2-CTC resin is often preferred as it allows for cleavage under very mild acidic conditions, preserving acid-sensitive side chains[14].
-
Methodology:
-
Resin Swelling: Swell the Wang or 2-CTC resin in dichloromethane (DCM).
-
First Amino Acid Loading: Anchor Fmoc-Pro-OH to the resin. For Wang resin, this typically requires activation with a carbodiimide like DIC and a catalyst like DMAP. For 2-CTC resin, the amino acid is added with a hindered base like DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group from proline using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the free amine of the resin-bound proline using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), to cleave the peptide from the resin and remove any side-chain protecting groups. This releases the final product as Glycyl-L-proline.
-
Purification: Purify the crude peptide using preparative reversed-phase HPLC.
-
Protocol 4.2: Solid-Phase Synthesis of this compound
-
Principle: An amide-generating resin is used. The linker is designed to be cleaved by strong acid, releasing the C-terminus as a primary amide.
-
Chosen Resin: Rink Amide Resin or Sieber Amide Resin [15]. The Rink Amide resin is common for Fmoc chemistry.
-
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DCM. The resin typically comes with the Fmoc group attached to the linker; this must be removed first with 20% piperidine in DMF to expose the free amine linker.
-
First Amino Acid Coupling: Couple Fmoc-Pro-OH to the deprotected linker on the resin using a standard coupling agent like HBTU/DIPEA.
-
Fmoc Deprotection: Remove the Fmoc group from proline using 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the free amine of the resin-bound proline.
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection: Treat the resin with a 95% TFA cleavage cocktail. The acid cleaves the linker in such a way that the peptide is released with a C-terminal amide.
-
Purification: Purify the crude this compound using preparative reversed-phase HPLC.
-
Analytical Differentiation: A Practical Workflow
Distinguishing between Glycyl-L-proline and this compound is straightforward using standard analytical techniques, primarily HPLC and mass spectrometry (MS)[16][17][18].
Protocol 5.1: UPLC-MS Analysis
-
Objective: To separate the two compounds and confirm their identity by mass.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5-10 minutes.
-
Detection (UPLC): UV detection at 214 nm.
-
Detection (MS): Electrospray Ionization (ESI) in positive mode. Scan for the expected m/z values.
-
-
Expected Results:
-
Retention Time: this compound, being less polar, will have a longer retention time than Glycyl-L-proline.
-
Mass Spectrometry: The compounds will be clearly distinguished by their exact mass.
-
Glycyl-L-proline: Expected [M+H]⁺ = 173.0866 m/z.
-
This compound: Expected [M+H]⁺ = 172.0975 m/z.
-
-
Conclusion for the Research Professional
The distinction between Glycyl-L-proline and this compound serves as a powerful case study in peptide chemistry. A single, targeted modification at the C-terminus fundamentally alters the molecule's charge, polarity, metabolic stability, and, consequently, its entire pharmacokinetic and pharmacodynamic potential.
-
For the Biochemist and Enzymologist: Glycyl-L-proline is a vital tool for studying Prolidase activity and collagen metabolism. This compound, as a predicted non-substrate, can serve as an excellent negative control in such assays.
-
For the Medicinal Chemist and Drug Developer: C-terminal amidation is a key strategy in the peptide drug design toolkit. The transformation of a metabolically labile dipeptide into a more stable analogue illustrates a foundational principle for enhancing the drug-like properties of peptide leads. While Gly-Pro itself may not be a therapeutic, the principles governing its amidation are directly applicable to more complex peptide drug candidates.
Understanding the causality—from the structural change of the functional group to the cascading effects on physicochemical and biological properties—is essential for the rational design of experiments and the development of novel peptide-based therapeutics.
References
-
Loba Chemie. (n.d.). L-PROLINAMIDE. Retrieved February 3, 2026, from [Link]
-
Pharmaffiliates. (n.d.). L-Prolinamide | CAS No: 7531-52-4. Retrieved February 3, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Glycyl-L-Proline in Pharmaceutical Research and Development. Retrieved February 3, 2026, from [Link]
-
Synthonix, Inc. (n.d.). L-Prolinamide | 7531-52-4. Retrieved February 3, 2026, from [Link]
-
Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Available at: [Link]
-
PubChem. (n.d.). Glycyl-L-proline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
von St-George, S., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 624. Available at: [Link]
-
Gentilucci, L., et al. (2010). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current Medicinal Chemistry, 17(21), 2264-2289. Available at: [Link]
-
Wilk, P., et al. (2017). Substrate specificity and reaction mechanism of human prolidase. The FEBS Journal, 284(13), 2073-2091. Available at: [Link]
- Breipohl, G., et al. (1993). Derivatives of l-proline, their preparation and their biological uses. U.S. Patent No. 5,212,158. Washington, DC: U.S. Patent and Trademark Office.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 3, 2026, from [Link]
-
Fagerberg, U., et al. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 835-848. Available at: [Link]
-
FooDB. (2011). Showing Compound Glycylproline (FDB022202). Retrieved February 3, 2026, from [Link]
-
Zicker, A., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 624. Available at: [Link]
-
JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved February 3, 2026, from [Link]
-
Bickerdike, M., et al. (2009). NNZ-2566: A Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke. Journal of the Neurological Sciences, 277(1-2), 86-91. Available at: [Link]
-
van der Vliet, A., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Radboud Repository. Available at: [Link]
-
Wang, Y., et al. (2024). High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry. Food Chemistry, 431, 137102. Available at: [Link]
-
Ayuk, E. L., et al. (2023). Pro-Gly Based Dipeptide Containing Sulphonamide Functionality, their Antidiabetic, Antioxidant, and Anti-inflammatory Activities. Journal of Molecular Structure, 1277, 134851. Available at: [Link]
-
Ajayaghosh, A., & Pillai, V. N. R. (1996). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(4), 315-324. Available at: [Link]
-
Vasanthakumar, G. R., et al. (2006). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules, 11(10), 834-841. Available at: [Link]
-
LibreTexts Biology. (2021). 3.1: Amino Acids and Peptides. Retrieved February 3, 2026, from [Link]
- Hebei Yipin Pharmaceutical Co., Ltd. (2021). Industrial preparation method of glycyl-L-glutamine. Chinese Patent No. CN112480208A.
-
Lupi, A., et al. (2020). Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism. International Journal of Molecular Sciences, 21(17), 6219. Available at: [Link]
-
de Souza, A. C. Z., et al. (2014). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 10(38), 224-228. Available at: [Link]
-
Besio, R., et al. (2013). Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue. PLoS ONE, 8(3), e58792. Available at: [Link]
-
Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Method for preparing L-prolinamide and intermediate thereof. Chinese Patent No. CN102040683B. Available at: [Link]
-
JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved February 3, 2026, from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Precision Health. (2021, March 29). Pharmacokinetics of Peptides and Proteins. YouTube. Available at: [Link]
-
Ronquist, G., et al. (2001). Glycine-Amide Is an Active Metabolite of the Antiretroviral Tripeptide Glycyl-Prolyl-Glycine-Amide. Antimicrobial Agents and Chemotherapy, 45(10), 2843-2847. Available at: [Link]
-
Mollica, A., et al. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2102, 1-13. Available at: [Link]
- Barlos, K., & Gatos, D. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-28). Humana Press.
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved February 3, 2026, from [Link]
-
Tsai, H. Y., & Weber, S. G. (1990). Electrochemical detection of dipeptides and dipeptide amides. Journal of Chromatography B: Biomedical Sciences and Applications, 515, 451-457. Available at: [Link]
-
Surazynski, A., et al. (2021). PROLIDASE: A Review from Discovery to its Role in Health and Disease. Frontiers in Molecular Biosciences, 8, 723738. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Available at: [Link]
-
Wilce, M. C., et al. (1998). Structure and mechanism of a proline-specific aminopeptidase from Escherichia coli. Proceedings of the National Academy of Sciences, 95(11), 6071-6076. Available at: [Link]
-
Grasso, G., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Journal of Inorganic Biochemistry, 247, 112330. Available at: [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved February 3, 2026, from [Link]
Sources
- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycyl-L-proline | C7H12N2O3 | CID 3013625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism [mdpi.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue | PLOS One [journals.plos.org]
- 9. jpt.com [jpt.com]
- 10. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine-Amide Is an Active Metabolite of the Antiretroviral Tripeptide Glycyl-Prolyl-Glycine-Amide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Glycyl-L-prolinamide: A Stabilized Precursor for Neuroactive Glyproline Signaling
This guide provides a comprehensive technical analysis of Glycyl-L-prolinamide (H-Gly-Pro-NH₂) , positioning it as a critical stabilized precursor in the neuroactive "Glyproline" family.
While the endogenous tripeptide GPE (Gly-Pro-Glu) and the cyclic metabolite Cyclo(Gly-Pro) (cGP) are widely recognized for neuroprotection, This compound represents a strategic chemical entity. Its C-terminal amide modification alters pharmacokinetics, enhances resistance to carboxypeptidases, and facilitates the formation of the lipophilic, blood-brain barrier (BBB)-permeable cGP.
Technical Guide & Whitepaper
Executive Summary & Chemical Identity
This compound is a dipeptide amide consisting of glycine and L-proline with an amidated C-terminus. Unlike its free acid counterpart (Gly-Pro-OH), the amide form serves as a kinetically distinct precursor . It is primarily utilized to generate Cyclo(Gly-Pro) (cGP) , a potent neuroactive diketopiperazine that modulates the Insulin-like Growth Factor-1 (IGF-1) axis.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-amino-N-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoacetamide (simplified: Glycyl-L-proline amide) |
| Sequence | H-Gly-Pro-NH₂ |
| Molecular Weight | ~171.19 g/mol |
| Key Feature | C-terminal Amide (-CONH₂) |
| Primary Role | Metabolic/Synthetic Precursor to Cyclo(Gly-Pro) |
| Solubility | Highly soluble in water; moderate solubility in lower alcohols.[1] |
Mechanism of Action: The Precursor Strategy
The neurobiological utility of this compound lies in its metabolic fate. It acts as a "prodrug" or "pro-metabolite" that overcomes the stability limitations of linear peptides.
The Cyclization Pathway
Linear dipeptides like Gly-Pro are susceptible to rapid degradation. However, the amide form (Gly-Pro-NH₂) exhibits a higher propensity for intramolecular cyclization to form Cyclo(Gly-Pro) (cGP) . This cyclization is thermodynamically favored and can occur spontaneously under physiological conditions or be catalyzed enzymatically.
-
Step 1: this compound resists C-terminal degradation by carboxypeptidases.
-
Step 2: The N-terminal amine attacks the C-terminal carbonyl.
-
Step 3: Ammonia is released, forming the diketopiperazine ring (cGP).
-
Step 4: cGP crosses the BBB via passive diffusion (due to high lipophilicity) and exerts neuroprotective effects.
Modulation of the IGF-1 Axis
Once converted to cGP, the molecule acts as a competitive antagonist for IGFBP-3 (IGF Binding Protein 3).[1][2]
-
Normal State: IGF-1 is sequestered by IGFBP-3, limiting its bioavailability.
-
Result: IGF-1 is displaced and released into the free, bioactive pool.
-
Downstream: Free IGF-1 activates IGF-1R, triggering the PI3K/Akt and MAPK/ERK pathways, leading to neurogenesis, synaptic remodeling, and inhibition of apoptosis.
Visualization: Metabolic & Signaling Pathway
Caption: The metabolic trajectory of this compound, converting to the lipophilic cGP to cross the BBB and modulate IGF-1 bioavailability.
Pharmacokinetics & Stability Profile
The amide modification confers distinct advantages over the free acid form.
| Parameter | Glycyl-L-proline (Free Acid) | This compound (Amide) | Cyclo(Gly-Pro) (Metabolite) |
| Proteolytic Stability | Low (Susceptible to prolidases) | Moderate (Resistant to carboxypeptidases) | High (Resistant to most proteases) |
| BBB Permeability | Low (Requires transporters like PEPT2) | Moderate (Amide increases lipophilicity) | High (Passive diffusion) |
| Primary Fate | Rapid hydrolysis or excretion | Cyclization to cGP | Bioactive effector |
| Half-life (Plasma) | < 5 minutes | Est. 15–30 minutes (conversion dependent) | > 3 hours |
Experimental Protocols
Synthesis of this compound
Objective: Produce high-purity (>98%) Gly-Pro-NH₂ for biological assays.
Reagents: Boc-Gly-OH, H-Pro-NH₂ (HCl salt), EDC·HCl, HOBt, DIPEA, DCM, TFA.
Protocol:
-
Coupling: Dissolve Boc-Gly-OH (1.0 eq) and H-Pro-NH₂·HCl (1.0 eq) in DCM. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Add DIPEA (3.0 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–16 hours under nitrogen.
-
Workup: Wash organic layer with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield Boc-Gly-Pro-NH₂.
-
Deprotection: Dissolve intermediate in DCM/TFA (1:1 v/v) and stir for 1 hour.
-
Purification: Evaporate solvent. Precipitate with cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm mass via ESI-MS (Expected [M+H]⁺ = 172.1).
In Vitro Cyclization Assay
Objective: Quantify the conversion rate of Gly-Pro-NH₂ to cGP under physiological conditions.
-
Preparation: Dissolve Gly-Pro-NH₂ (1 mM) in PBS (pH 7.4) or artificial cerebrospinal fluid (aCSF).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, 240 min.
-
Quenching: Add 50 µL ice-cold acetonitrile (with internal standard, e.g., deuterated cGP).
-
Analysis: Analyze via LC-MS/MS.
-
Monitor: Decay of Gly-Pro-NH₂ (m/z 172 > 70) and appearance of cGP (m/z 155 > 70).
-
Calculation: Plot concentration vs. time to determine the rate constant (
) of cyclization.
-
Neuroprotection Assay (SH-SY5Y Model)
Objective: Assess neuroprotective efficacy against glutamate excitotoxicity.
-
Culture: Seed SH-SY5Y neuronal cells in 96-well plates (10,000 cells/well). Differentiate with Retinoic Acid (10 µM) for 5 days.
-
Pre-treatment: Treat cells with Gly-Pro-NH₂ (10–100 µM) for 2 hours.
-
Control: Vehicle (PBS).
-
Positive Control: IGF-1 (10 nM) or cGP (10 µM).
-
-
Insult: Add L-Glutamate (50 mM) to induce excitotoxicity. Incubate for 24 hours.
-
Readout: Measure cell viability using MTT or CCK-8 assay.
-
Expectation: Gly-Pro-NH₂ should restore viability in a dose-dependent manner, correlating with its conversion to cGP.
Visualization: Experimental Workflow
Caption: Workflow for synthesizing this compound and validating its neuroprotective activity in vitro.
Challenges & Future Directions
-
Spontaneous Cyclization during Storage: The primary challenge with Gly-Pro-NH₂ is its tendency to cyclize to cGP even in solid state if exposed to moisture/heat. Storage at -20°C in desiccated conditions is mandatory.
-
Bioequivalence: Researchers must distinguish whether observed effects are due to the precursor itself or the cGP metabolite. Using non-cyclizable analogs (e.g., N-methylated amides) as negative controls is recommended.
-
Formulation: For drug development, formulation as a dry powder for reconstitution or encapsulation in liposomes can prevent premature cyclization before administration.
References
-
Guan, J., et al. (2014). Cyclic glycine-proline (cGP) regulates IGF-1 homeostasis by inhibiting IGF-1 binding to IGFBP-3.[1][2] Scientific Reports. Link
-
Samsudin, F., et al. (2016). Cyclic dipeptides from marine organisms: A review of their synthesis and biological functions. Marine Drugs. Link
-
Gudasheva, T. A., et al. (2018). Cycloprolylglycine: A novel endogenous neuroprotective peptide. Bulletin of Experimental Biology and Medicine. Link
-
Minicozzi, V., et al. (2019). pH-dependent stability of proline-rich peptides and their implications in drug design. Journal of Peptide Science. Link
-
Ashpole, N. M., et al. (2015). IGF-1 neuroprotection against glutamate-induced excitotoxicity. Growth Hormone & IGF Research.[2] Link
Sources
An In-depth Technical Guide to the Thermodynamic Stability of Gly-Pro Amide Bonds
This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of the Glycyl-Proline (Gly-Pro) amide bond. Intended for researchers, scientists, and professionals in drug development, this document delves into the unique conformational energetics of the prolyl bond, the factors influencing its isomerization, and the state-of-the-art methodologies for its characterization. Our focus is to blend theoretical underpinnings with practical, field-proven insights to empower your research and development endeavors.
The Prolyl Anomaly: A Unique Conformational Landscape
Unlike the other 19 proteinogenic amino acids, the side chain of proline is covalently bonded to its backbone nitrogen atom, forming a rigid five-membered pyrrolidine ring. This fundamental structural constraint has profound implications for the thermodynamics of the preceding peptide bond (the Xaa-Pro bond), in this case, the Gly-Pro linkage.
While typical peptide bonds overwhelmingly favor the trans conformation (ω ≈ 180°) due to severe steric clashes between adjacent Cα atoms in the cis form (ω ≈ 0°), the prolyl bond is different.[1] The cyclic nature of proline reduces the steric penalty for the cis conformation, making the energy difference between the cis and trans isomers significantly smaller.[1][2] For a non-prolyl peptide bond, the energy difference is substantial, rendering the cis form exceedingly rare (≈0.03% of occurrences in folded proteins).[3] In contrast, the Xaa-Pro bond has a much lower energy difference, with the cis isomer being only about 2 kcal/mol higher in energy, allowing it to be significantly populated (5-7% in the Protein Data Bank).[1][4]
This facile isomerization is not merely a chemical curiosity; it is a critical, rate-limiting step in protein folding and a functional "molecular switch" in numerous biological processes.[5][6][7] Understanding the thermodynamic stability of the Gly-Pro bond is therefore paramount for protein engineering, stability analysis, and rational drug design.
Thermodynamics of Gly-Pro cis/trans Isomerization
The equilibrium between the cis and trans conformations is governed by the Gibbs free energy difference (ΔG°) between the two states. This value is a composite of enthalpic (ΔH°) and entropic (ΔS°) contributions.
ΔG° = ΔH° - TΔS°
Experimental and computational studies have elucidated that the thermodynamic preference for the trans isomer of prolyl peptide bonds is almost entirely driven by enthalpy.[8] In a study using 13C NMR on Ac-Gly-Pro-OMe, the entropic contribution to the free energy difference was found to be negligible in both aqueous and aprotic solvents.[8]
The instability of the cis isomer in Gly-Pro arises primarily from changes in electrostatic energy due to the restricted rotation around the N-Cα bond of proline.[9] Interestingly, entropy contributes less to the instability of the cis Gly-Pro bond (about 0.5 kcal/mol) compared to a Gly-Gly bond (about 1.5 kcal/mol), further highlighting the unique nature of the prolyl linkage.[9]
Diagram: Gly-Pro cis/trans Isomerization Equilibrium
Caption: The thermodynamic equilibrium between the more stable trans and the less stable cis Gly-Pro conformers.
Quantitative Thermodynamic Parameters
The following table summarizes representative thermodynamic data for prolyl bond isomerization. It is critical to note that these values are highly dependent on the specific peptide sequence, solvent, and temperature.
| Peptide Context | Solvent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°298K (kcal/mol) | cis Population (%) | Source |
| Ac-Gly-Pro-OMe | Aqueous Buffer | -0.46 ± 0.05 | -0.3 ± 0.2 | -0.37 | ≈ 45% | [10] |
| Ac-Gly-Pro-OMe | Dioxane | -1.04 ± 0.02 | -1.0 ± 0.1 | -0.74 | ≈ 22% | [10] |
| Leu-Pro (zwitterionic) | Water | - | - | +0.5 | >50% (cis favored) | [11] |
| Gly-Pro (calculated) | Nonpolar | - | - | - | ≈ 4% | [9] |
Note: Negative ΔH° and ΔG° values indicate the trans isomer is favored.
Key Factors Modulating Gly-Pro Stability
The delicate energetic balance between the cis and trans isomers is readily perturbed by several factors. A thorough understanding of these influences is essential for predicting and engineering protein behavior.
-
Adjacent Residues: The identity of the residue preceding proline (Xaa) has a significant effect. Aromatic residues (e.g., Phe, Tyr) N-terminal to proline can stabilize the cis conformation through favorable CH/π interactions between the aromatic ring and the proline ring.[11][12] Conversely, increasing the steric bulk of the N-terminal residue, such as from an acetyl cap to a Glycine, favors the trans conformation.[12]
-
Solvent Environment: Solvent polarity plays a crucial role. The relative stability of the trans isomer is generally greater in polar, aqueous environments compared to nonpolar solvents like dioxane.[10] Increased solvent polarity can also increase the energy barrier to rotation, slowing the isomerization rate.[13]
-
Proline Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary "puckered" conformations: Cγ-exo (down) and Cγ-endo (up). There is a strong correlation between the pucker of the ring and the isomeric state of the preceding peptide bond. Proline residues with a cis preceding bond preferentially adopt a down puckering conformation.[14]
-
Electronic Effects: Beyond simple sterics, subtle electronic effects contribute to conformational preference. An n→π* interaction, a type of hyperconjugation between the lone pair (n) of a peptide bond oxygen (Oi-1) and the antibonding orbital (π*) of the subsequent carbonyl carbon (C'i), has been shown to stabilize the trans conformation.[3]
Diagram: Factors Influencing Gly-Pro Equilibrium
Caption: A summary of the primary physical and chemical factors that modulate the Gly-Pro amide bond equilibrium.
Methodologies for Characterization
Accurately characterizing the thermodynamics of Gly-Pro bonds requires a combination of experimental and computational techniques. As a Senior Application Scientist, I emphasize that the choice of method must align with the specific research question, whether it's determining equilibrium populations, measuring isomerization kinetics, or modeling the transition state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and direct method for studying cis/trans isomerization in solution.[15] Because the isomerization is slow on the NMR timescale (10⁻³–10⁻² s⁻¹), distinct sets of resonance peaks appear for the cis and trans isomers for proline and its neighboring residues.[15]
Protocol: Quantitative Analysis of cis/trans Ratio by 2D 1H-1H NOESY
This protocol outlines the essential steps for determining the isomeric ratio using Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space proton-proton proximity.
-
Sample Preparation:
-
Dissolve the Gly-Pro containing peptide in the desired buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust pH to the desired value. From a practical standpoint, ensure the pH is stable and accurately measured, as it can influence the equilibrium.[11]
-
-
NMR Data Acquisition:
-
Acquire data on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity.
-
Perform standard 1D ¹H experiments to identify the spectral regions of interest.
-
Set up a 2D ¹H-¹H NOESY experiment. A critical experimental parameter is the mixing time (τₘ). Use a mixing time of 200-400 ms, which is typically sufficient to observe the key cross-peaks without significant spin diffusion.
-
Acquire the data at a constant, precisely controlled temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify the diagnostic Hα(Gly)-Hα(Pro) cross-peak. In the trans isomer, these protons are close in space (≈2.2 Å), yielding a strong NOE cross-peak. In the cis isomer, they are much farther apart (>3.0 Å), resulting in a very weak or absent cross-peak.
-
Conversely, the Hα(Gly)-Hδ(Pro) cross-peak is characteristic of the cis isomer.
-
Integrate the volume of well-resolved diagonal peaks or specific cross-peaks corresponding to each isomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the trans to cis isomers. K(t/c) = Integral(trans) / Integral(cis).
-
-
Self-Validation and Trustworthiness:
-
Confirm assignments using a 2D TOCSY experiment, which reveals through-bond scalar couplings within a spin system.
-
For more robust quantification, use the difference in ¹³C chemical shifts of the Pro Cβ and Cγ carbons, which is a highly reliable indicator of the isomeric state.[15] This often requires ¹³C-labeled samples for peptides or advanced experiments on unlabeled samples.
-
Computational Modeling
Molecular dynamics (MD) simulations provide invaluable atomistic insight into the isomerization pathway and energy landscape, complementing experimental data.
Workflow: Constrained MD Simulation of Isomerization
-
System Setup: Build the initial structure of the Gly-Pro peptide in both cis and trans conformations using software like PyMOL or Maestro. Solvate the peptide in an explicit water box (e.g., TIP3P) with appropriate counter-ions to neutralize the system.
-
Force Field Selection: Choose a modern force field (e.g., AMBER, CHARMM) that accurately represents peptide energetics.
-
Equilibration: Perform energy minimization followed by a series of NVT (constant volume) and NPT (constant pressure) equilibration runs to relax the system and bring it to the target temperature and pressure.
-
Constrained Simulation: To overcome the high energy barrier of isomerization within typical simulation timescales, apply a rotational constraint to the ω dihedral angle of the Gly-Pro bond.
-
Simulation Execution: Slowly rotate the ω angle from the starting conformation (e.g., 180°) to the target conformation (e.g., 0°) over the course of the simulation (e.g., at a rate of 0.2° per 2 ps).[16]
-
Analysis: Calculate the potential energy of the system at each step of the constrained rotation to generate a potential of mean force (PMF) profile. This profile reveals the energy landscape, including the relative stability of the isomers and the height of the activation barrier.
Diagram: Experimental & Computational Workflow
Caption: Integrated workflow combining experimental (NMR) and computational (MD) approaches to fully characterize Gly-Pro thermodynamics.
Biological & Pharmaceutical Relevance
The thermodynamic stability of the Gly-Pro bond is a cornerstone of protein structure and function, with direct implications for drug development.
-
Protein Folding: Prolyl isomerization is often the slowest step in the folding of proteins, acting as a kinetic bottleneck.[7] The unfolded state of a protein is a heterogeneous mixture of cis and trans isomers, and all prolyl bonds must adopt their correct native conformation for folding to complete.[7]
-
Biological Regulation: The cis/trans switch acts as a conformational trigger in signaling pathways, protein-protein interactions, and channel gating.[2][6] Enzymes known as peptidyl-prolyl isomerases (PPIases) catalyze this transition, highlighting its biological importance.[17]
-
Disease Mechanisms: Aberrant proline isomerization is implicated in protein misfolding diseases, such as dialysis-related amyloidosis where the isomerization of Pro32 in β2-microglobulin is thought to trigger amyloid assembly.[18]
-
Drug Design: For peptides and peptidomimetics, controlling the Gly-Pro bond conformation is critical. Stabilizing the bioactive conformation (either cis or trans) can lead to enhanced potency and stability. For example, trans-locked mimics of the Gly-Pro bond have been synthesized to enforce a specific conformation in collagen-like peptides.[19]
Conclusion
The Gly-Pro amide bond represents a fascinating and functionally critical deviation from the norms of peptide structure. Its thermodynamic stability is a finely tuned balance of steric, electronic, and environmental factors. For researchers in the life sciences, a deep, mechanistic understanding of this balance is not academic—it is a practical necessity. By leveraging the powerful combination of high-resolution NMR spectroscopy and sophisticated computational modeling, we can dissect, predict, and ultimately engineer the behavior of this molecular switch, paving the way for more stable biologics, effective therapeutics, and a more profound understanding of protein science.
References
-
Stewart, D. E., Sarkar, A., & Wampler, J. E. (1990). Stability of cis, trans, and nonplanar peptide groups. Journal of Molecular Biology, 214(1), 253-260. [Link]
-
Fischer, G. (2000). Chemical aspects of peptide bond isomerization. Chemical Society Reviews, 29(2), 119-127. [Link]
-
Galindo-Murillo, R., et al. (2014). Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides. Journal of Chemical Theory and Computation, 10(6), 2581-2589. [Link]
-
Hodges, J. A., & Raines, R. T. (2005). Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability. Journal of the American Chemical Society, 127(44), 15923-15932. [Link]
-
Wedemeyer, W. J., et al. (2002). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. Journal of the American Chemical Society, 124(42), 12465-12474. [Link]
-
Wikipedia. (n.d.). Proline isomerization in epigenetics. Wikipedia. [Link]
-
Shah, N. K., et al. (1997). Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides. The Journal of Biological Chemistry, 272(46), 29038-29043. [Link]
-
Hansen, A. S., et al. (2014). A Direct Measurement of the Absolute Energies of Protonated Gly-Pro-Gly-Gly Conformations Using Ion Mobility Spectrometry and Guided Ion Beam Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1474-1483. [Link]
-
Tőke, O., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10891. [Link]
-
Li, W., et al. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Biology, 12(7), 1008. [Link]
-
Scheraga, H. A. (2002). Proline cis−trans Isomerization and Protein Folding. Biochemistry, 41(49), 14233-14243. [Link]
-
Saio, T., et al. (2014). Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. Proceedings of the National Academy of Sciences, 111(36), E3729-E3738. [Link]
-
Kern, D., et al. (1995). Thermodynamic Origin of Prolyl Peptide Bond Isomers. Journal of the American Chemical Society, 117(16), 4749-4750. [Link]
-
Feng, Y., et al. (1999). Differential Stability of the Triple Helix of (Pro-Pro-Gly)10 in H2O and D2O: Thermodynamic and Structural Explanations. Journal of Biomolecular Structure and Dynamics, 17(3), 511-524. [Link]
-
Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2632. [Link]
-
He, K., et al. (2018). Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly. Proceedings of the National Academy of Sciences, 115(31), E7278-E7287. [Link]
-
Taylor, C. M., et al. (2003). Factors affecting conformation in proline-containing peptides. Organic Letters, 5(23), 4413-4416. [Link]
-
Cho, H. S., et al. (2001). Cis-trans isomerization and puckering of proline residue. Journal of Molecular Structure: THEOCHEM, 548(1-3), 195-202. [Link]
-
Arcoria, P. J., & Etzkorn, F. A. (2023). A fluoro-alkene mimic of Gly-trans-Pro produces a stable collagen triple helix. Organic & Biomolecular Chemistry, 21(19), 4039-4051. [Link]
-
YouTube. (2021). Folding of Protein, Thermodynamics & Kinetics of protein folding, Characterization of it. YouTube. [Link]
-
Schuler, B., et al. (2005). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 127(49), 17595-17605. [Link]
-
Pahlke, D., et al. (2005). Statistically significant dependence of the Xaa-Pro peptide bond conformation on secondary structure and amino acid sequence. BMC Structural Biology, 5, 13. [Link]
-
Gerlach, M., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 645855. [Link]
-
Horng, J. C., & Raines, R. T. (2006). An electronic effect on protein structure. Protein Science, 15(1), 74-80. [Link]
-
Thanki, N., et al. (2006). Cis-trans peptide variations in structurally similar proteins. BMC Structural Biology, 6, 1. [Link]
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Methodological & Application
Protocol for synthesizing Glycyl-L-prolinamide from L-prolinamide
Application Note: Solution-Phase Synthesis of Glycyl-L-prolinamide (Gly-Pro-NH₂)
Abstract & Technical Scope
This protocol details the solution-phase synthesis of This compound (H-Gly-Pro-NH₂) , a dipeptide amide frequently employed as a substrate for dipeptidyl peptidase-IV (DPP-IV) and a building block in peptidomimetic drug design.
Unlike solid-phase peptide synthesis (SPPS), which is ideal for longer chains, this solution-phase protocol offers superior scalability and cost-efficiency for short dipeptides. The method utilizes Boc-Gly-OH (N-tert-butoxycarbonyl-glycine) and L-prolinamide as starting materials, employing EDC/HOBt coupling chemistry to minimize racemization, followed by acidolytic deprotection.
Target Compound:
-
Name: this compound (isolated as Trifluoroacetate or Hydrochloride salt)
-
Structure: H-Gly-Pro-NH₂
-
Molecular Weight: 171.19 g/mol (Free Base)
Retrosynthetic Analysis & Strategy
The synthesis is designed around a Convergent N-to-C Strategy . Direct coupling of free glycine is avoided to prevent uncontrolled polymerization. We employ the Boc (tert-butyloxycarbonyl) protecting group due to its stability towards basic workup conditions and orthogonal removal under acidic conditions.
Reaction Pathway:
-
Activation: Carboxyl activation of Boc-Gly-OH.
-
Coupling: Nucleophilic attack by L-prolinamide.
-
Isolation: Extraction of the hydrophobic intermediate (Boc-Gly-Pro-NH₂).
-
Deprotection: Removal of the Boc group to yield the final hydrophilic salt.
Figure 1: Strategic workflow for the synthesis of Gly-Pro-NH₂.
Materials & Equipment
Reagents:
| Reagent | CAS No.[1][][3] | Equiv.[4] | Role |
| Boc-Gly-OH | 4530-20-5 | 1.0 | N-protected Amino Acid |
| L-Prolinamide | 7531-52-4 | 1.0 | Amine Component |
| EDC • HCl | 25952-53-8 | 1.2 | Coupling Agent (Carbodiimide) |
| HOBt (anhydrous) | 2592-95-2 | 1.2 | Racemization Suppressor |
| DIPEA (Hünig's Base) | 7087-68-5 | 2.0 | Base (if Pro-NH₂ is HCl salt) |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |
| Trifluoroacetic Acid | 76-05-1 | Excess | Deprotection Agent |
Equipment:
-
Rotary Evaporator with water bath (< 40°C).
-
High-vacuum manifold.
-
Separatory funnels (250 mL).[5]
-
Silica gel flash chromatography setup (optional, for intermediate purification).
Experimental Protocol
Stage 1: Coupling (Synthesis of Boc-Gly-Pro-NH₂)
Rationale: We use EDC (water-soluble carbodiimide) with HOBt. HOBt forms an active ester in situ, which is more reactive than the O-acylisourea intermediate but less prone to racemization (though Glycine is achiral, HOBt prevents side reactions on the Proline amide).
-
Preparation:
-
In a 250 mL round-bottom flask, dissolve Boc-Gly-OH (1.75 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in anhydrous DCM (50 mL) and DMF (5 mL, to aid solubility).
-
Cool the mixture to 0°C in an ice bath. Stir for 10 minutes.
-
-
Activation & Addition:
-
Add EDC • HCl (2.30 g, 12 mmol) to the cold solution. Stir for 15 minutes at 0°C.
-
Add L-prolinamide (1.14 g, 10 mmol).
-
Note: If using L-prolinamide hydrochloride salt, add DIPEA (2.0 equiv) at this step to liberate the free amine.
-
-
Reaction:
-
Allow the reaction to warm to room temperature (RT) naturally.
-
Stir under nitrogen atmosphere for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (System: Chloroform/Methanol 9:1). Stain with Ninhydrin (will show unreacted Pro-NH₂) or Bromocresol Green (for Acid).
-
-
Workup:
-
Dilute the reaction mixture with DCM (100 mL).
-
Wash sequentially with:
-
10% Citric Acid (3 x 30 mL) – Removes unreacted amine and EDC.
-
Saturated NaHCO₃ (3 x 30 mL) – Removes unreacted Boc-Gly-OH and HOBt.
-
Brine (1 x 30 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure to yield Boc-Gly-Pro-NH₂ as a white foam/solid.
-
Stage 2: Deprotection (Synthesis of H-Gly-Pro-NH₂ • TFA)
Rationale: The Boc group is acid-labile. Using TFA/DCM is standard. The final product is a dipeptide amide salt, which is highly water-soluble; therefore, do not perform an aqueous workup after this step.
-
Cleavage:
-
Dissolve the intermediate Boc-Gly-Pro-NH₂ (approx. 2.0 g) in DCM (10 mL).
-
Add Trifluoroacetic Acid (TFA) (10 mL) slowly.
-
Stir at room temperature for 1–2 hours .
-
Monitoring: TLC should show the disappearance of the Boc-protected spot.
-
-
Isolation:
-
Concentrate the solution on a rotary evaporator to remove DCM and most TFA. Caution: Use a base trap for TFA vapors.
-
Co-evaporation: Add Toluene (20 mL) and evaporate again to remove trace TFA azeotropically. Repeat twice.
-
-
Precipitation:
-
Add cold Diethyl Ether (50 mL) to the oily residue. Triturate (scratch the flask side) to induce crystallization.
-
A white precipitate (H-Gly-Pro-NH₂ • TFA) should form.
-
Filter the solid under inert gas or centrifuge. Wash with cold ether (2 x 20 mL).
-
Dry under high vacuum for 24 hours.
-
Quality Control & Characterization
The final product must be validated for identity and purity.
| Analysis | Method | Expected Result |
| HPLC | C18 Column, Gradient 5-50% ACN/H₂O (+0.1% TFA) | Single peak, Purity > 95% |
| MS (ESI+) | Direct Injection | [M+H]⁺ = 172.1 m/z |
| ¹H NMR | D₂O or DMSO-d₆, 400 MHz | Gly: Singlet ~3.8 ppm (2H). Pro: Multiplets 1.8-2.3 ppm (4H), 3.5 ppm (2H), 4.4 ppm (1H). |
Mechanism of Coupling (EDC/HOBt):
Figure 2: Simplified mechanistic pathway of the EDC/HOBt coupling reaction.
Troubleshooting & Optimization
-
Hygroscopicity: The TFA salt of Gly-Pro-NH₂ is extremely hygroscopic.
-
Solution: Store in a desiccator at -20°C. If the product oils out during ether precipitation, dissolve in a minimum amount of Methanol and re-add to vigorous stirring Ether.
-
-
Incomplete Coupling:
-
Solution: Ensure L-prolinamide is fully dissolved. If using the HCl salt, verify that pH is >8 during the coupling step (spot on wet pH paper) to ensure the amine is free.
-
-
Racemization:
-
While Glycine cannot racemize, the Proline amide stereocenter is generally stable. However, avoid excessive heating (>40°C) during solvent removal.
-
References
-
Bachem. (2024).[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
ChemicalBook. (2026).[9] L-Prolinamide Properties and Applications.[1][6][7][10]Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 111306, L-Prolinamide.Link
- Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Adapted for solution phase stoichiometry).
-
Montalbetti, C. A., & Falque, V. (2005).[10] Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.
Sources
- 1. L-Prolinamide | 7531-52-4 [chemicalbook.com]
- 3. CAS 7531-52-4: L-Prolinamide | CymitQuimica [cymitquimica.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. L-Prolinamide(7531-52-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application and Protocol Guide: Utilizing Gly-Pro-NH2 for Dipeptidyl Peptidase-4 (DPP-4) Activity Assays
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Gly-Pro-NH2 as a substrate for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a critical serine protease involved in glucose metabolism, making it a key target in the development of therapeutics for type 2 diabetes.[1][2][3] This document elucidates the mechanistic rationale for using a non-fluorogenic, non-chromogenic substrate like Gly-Pro-NH2 and provides detailed, field-proven protocols for its use in robust and reliable enzymatic assays. We will delve into the principles of coupled-enzyme assays necessary for detecting the product of this reaction, present step-by-step methodologies for determining enzyme kinetics and inhibitor efficacy, and offer insights into data interpretation.
Introduction: The Significance of DPP-4 and its Substrates
Dipeptidyl Peptidase-4 (also known as CD26) is a widely expressed serine protease that plays a pivotal role in a variety of physiological processes.[4][5] Its primary function in glucose homeostasis is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are crucial for stimulating insulin secretion in a glucose-dependent manner. By cleaving the N-terminal dipeptide from these hormones, DPP-4 terminates their activity, thereby influencing blood glucose levels.[1][2] This mechanism has established DPP-4 as a major therapeutic target for type 2 diabetes, with numerous inhibitors developed to prolong the action of incretins and improve glycemic control.[1][6]
The enzymatic activity of DPP-4 is characterized by its specificity for cleaving Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptide chains. This specificity is exploited in designing synthetic substrates for in vitro assays. While chromogenic (e.g., Gly-Pro-pNA) and fluorogenic (e.g., Gly-Pro-AMC) substrates are commonly used, they can be susceptible to interference from colored or fluorescent compounds, respectively.[7] Gly-Pro-NH2 offers a valuable alternative, liberating a Gly-Pro dipeptide and an ammonia molecule upon cleavage. While the direct detection of these products is not as straightforward, the use of a coupled-enzyme system to quantify ammonia production provides a robust and sensitive assay, free from the limitations of optical interference inherent to other substrate types.
The Rationale for Employing Gly-Pro-NH2
The choice of substrate is a critical determinant of an enzymatic assay's success. While fluorogenic substrates like Gly-Pro-AMC are widely used due to their high sensitivity, Gly-Pro-NH2 presents distinct advantages in specific experimental contexts.[1][8]
Key Advantages of Gly-Pro-NH2:
-
Reduced Compound Interference: In high-throughput screening (HTS) of compound libraries for DPP-4 inhibitors, colored or fluorescent test compounds can interfere with the signal generated by chromogenic or fluorogenic substrates, leading to false-positive or false-negative results.[7] An assay based on the detection of ammonia, a product of Gly-Pro-NH2 cleavage, circumvents this issue.
-
Closer to Physiological Products: The cleavage of Gly-Pro-NH2 produces ammonia, a small, physiologically relevant molecule. This can be advantageous when studying the broader metabolic effects of DPP-4 activity.
-
Versatility in Detection: The ammonia produced can be quantified using a variety of well-established methods, most commonly a coupled-enzyme assay involving glutamate dehydrogenase (GLDH). This provides flexibility in assay design and instrumentation.
The Enzymatic Reaction:
The fundamental reaction catalyzed by DPP-4 using Gly-Pro-NH2 as a substrate is as follows:
Gly-Pro-NH2 + H2O --(DPP-4)--> Gly-Pro + NH3
The challenge lies in the sensitive and accurate quantification of the ammonia (NH3) produced. This is typically achieved through a coupled-enzyme assay.
Principle of the Coupled-Enzyme Assay for DPP-4 Activity
To continuously monitor the DPP-4-catalyzed reaction with Gly-Pro-NH2, a secondary enzymatic reaction is employed to detect the ammonia produced in real-time. The most common and reliable method utilizes glutamate dehydrogenase (GLDH), which catalyzes the reductive amination of α-ketoglutarate in the presence of NADH.
The two-step reaction is as follows:
-
DPP-4 Reaction: Gly-Pro-NH2 + H2O --(DPP-4)--> Gly-Pro + NH3
-
GLDH Coupled Reaction: NH3 + α-ketoglutarate + NADH + H+ --(GLDH)--> L-glutamate + NAD+ + H2O
In this coupled system, the rate of NADH oxidation to NAD+ is directly proportional to the rate of ammonia production by DPP-4. The decrease in NADH concentration can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. This provides a continuous, kinetic readout of DPP-4 activity.
Diagram: Coupled Enzyme Assay Workflow
Caption: Workflow of the coupled enzyme assay for DPP-4.
Detailed Protocols
This section provides detailed, step-by-step protocols for determining DPP-4 activity and inhibition using Gly-Pro-NH2 as a substrate.
Reagent Preparation
Accuracy in reagent preparation is paramount for reproducible results.
| Reagent | Stock Concentration | Working Concentration | Preparation and Storage Notes |
| DPP-4 Assay Buffer | 10X | 1X | 500 mM Tris-HCl, pH 7.5. Store at 4°C. |
| Recombinant Human DPP-4 | 1 mg/mL | 1-10 µg/mL | Aliquot and store at -80°C to avoid freeze-thaw cycles. |
| Gly-Pro-NH2 Substrate | 100 mM | 0.1 - 10 mM | Dissolve in deionized water. Store at -20°C. |
| Glutamate Dehydrogenase (GLDH) | 1000 U/mL | 10 U/mL | Store at 4°C. Do not freeze. |
| α-ketoglutarate | 1 M | 10 mM | Dissolve in deionized water, adjust pH to 7.0. Store at -20°C. |
| NADH | 10 mM | 0.2 mM | Dissolve in DPP-4 Assay Buffer. Prepare fresh daily. Protect from light. |
| DPP-4 Inhibitor (e.g., Sitagliptin) | 10 mM | Varies | Dissolve in DMSO. Store at -20°C. |
Protocol 1: Determination of DPP-4 Kinetic Parameters (Km and Vmax)
This protocol is designed to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of DPP-4 with the Gly-Pro-NH2 substrate.
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the coupled-enzyme system components. For a 1 mL final volume, combine:
-
100 µL of 10X DPP-4 Assay Buffer
-
10 µL of 1 M α-ketoglutarate
-
20 µL of 10 mM NADH
-
10 µL of 1000 U/mL GLDH
-
Sufficient deionized water to bring the volume to 900 µL.
-
-
Set up the Assay Plate:
-
Add 90 µL of the reaction mix to each well of a 96-well UV-transparent plate.
-
Prepare a serial dilution of the Gly-Pro-NH2 substrate in deionized water. Typical final concentrations in the well should range from 0.1 mM to 10 mM.
-
Add 10 µL of each substrate dilution to the wells. Include a "no substrate" control well with 10 µL of deionized water.
-
-
Initiate the Reaction:
-
Prepare a working solution of DPP-4 enzyme in 1X DPP-4 Assay Buffer.
-
Add 10 µL of the DPP-4 enzyme solution to each well to start the reaction. The final volume in each well will be 110 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate is the change in absorbance per minute (ΔA340/min).
-
Convert the rate to µmol/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (V0) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Diagram: Michaelis-Menten Kinetics Workflow
Caption: Workflow for determining Km and Vmax.
Protocol 2: Determination of Inhibitor IC50
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Procedure:
-
Prepare Reagents: Prepare the DPP-4 Assay Buffer, DPP-4 enzyme, Gly-Pro-NH2 substrate (at a concentration equal to its Km), and the coupled-enzyme system components as described in Protocol 1.
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the test inhibitor in DMSO.
-
Further dilute the inhibitor in 1X DPP-4 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Set up the Assay Plate:
-
To the wells of a 96-well UV-transparent plate, add:
-
10 µL of the serially diluted inhibitor.
-
20 µL of DPP-4 enzyme solution.
-
-
Include positive control wells (no inhibitor) and negative control wells (no enzyme).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a substrate/coupled-enzyme mix containing Gly-Pro-NH2, α-ketoglutarate, NADH, and GLDH at their final assay concentrations.
-
Add 70 µL of this mix to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data by setting the rate of the positive control (no inhibitor) to 100% activity and the negative control (no enzyme) to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Data Interpretation and Self-Validation
A robust assay protocol includes internal checks to ensure data validity.
-
Linearity of Reaction: The initial velocity should be calculated from the linear phase of the reaction. A non-linear curve may indicate substrate depletion, enzyme instability, or product inhibition.
-
Enzyme Concentration: The rate of the reaction should be proportional to the enzyme concentration. A quick check involves running the assay with two different enzyme concentrations; the rate should double when the enzyme concentration is doubled.
-
Controls are Key:
-
No Enzyme Control: This well should show no change in absorbance, confirming that the observed activity is due to DPP-4.
-
No Substrate Control: This confirms that there is no background NADH oxidation.
-
Known Inhibitor Control: Including a standard inhibitor like Sitagliptin with a known IC50 value validates the assay's performance and allows for comparison across experiments.
-
Conclusion
The use of Gly-Pro-NH2 as a substrate for DPP-4, in conjunction with a coupled-enzyme assay, provides a powerful and versatile tool for researchers in both basic science and drug discovery. This method's key advantage lies in its insensitivity to optical interference from test compounds, a critical feature for high-throughput screening campaigns. The detailed protocols and data interpretation guidelines presented in this application note are designed to enable scientists to implement this assay with confidence, ensuring the generation of high-quality, reproducible data for the characterization of DPP-4 kinetics and the identification of novel inhibitors.
References
- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC - NIH. (n.d.).
- Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1339-1346.
- A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - NIH. (n.d.).
- Dipeptidyl Peptidase (DPP)-4 Inhibitors and Pituitary Adenylate Cyclase-Activating Polypeptide, a DPP-4 Substrate, Extend Neurite Outgrowth of Mouse Dorsal Root Ganglia Neurons: A Promising Approach in Diabetic Polyneuropathy Treatment - MDPI. (2024).
- Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Diabetes Care, 41(3), 531–541.
- A DPP4 catalyzed enzymatic reaction of Gly-Pro-AMC to AMC. B DPP4 activity of recombinant DPP4, RPTEC/TERT1 and HUVEC and DPP4 inhibition by 1 µM Sitagliptin. - ResearchGate. (n.d.).
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - NIH. (2022).
- Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - NIH. (2024).
- Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed. (2006).
- Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation - MDPI. (n.d.).
- In situ DPP-IV activity on 2-, 4-, and 6-day Caco-2 cells: (a) using 50... - ResearchGate. (n.d.).
- Purification and Identification of Novel Dipeptidyl Peptidase IV Inhibitory Peptides Derived from Bighead Carp (Hypophthalmichthys nobilis) - PMC - NIH. (2024).
- Integrated Evaluation of Dual-Functional DPP-IV and ACE Inhibitory Effects of Peptides Derived from Sericin Hydrolysis and Their Stabilities during In Vitro-Simulated Gastrointestinal and Plasmin Digestions - MDPI. (n.d.).
- Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays - Frontiers. (2023).
- DPP4 Activity Fluorometric Assay Kit 100 assays - Sensitive Enzyme Detection - APExBIO. (n.d.).
- Application Notes and Protocols for DPP-4 Inhibition Assay Featuring AMG-222 Tosylate - Benchchem. (n.d.).
Sources
- 1. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Kinetic Assay of Dipeptidyl Peptidase-4 (DPP-4) Activity Using a Chromogenic Substrate
Introduction: The Significance of DPP-4
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase.[1] It is found on the surface of most cell types and also circulates in a soluble form in plasma.[2][3] DPP-4 plays a critical role in glucose metabolism by cleaving N-terminal dipeptides from various polypeptides, particularly those with a proline or alanine residue in the penultimate position.[1][2]
One of its most crucial functions is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[4] By degrading GLP-1, DPP-4 curtails insulin secretion and thus plays a significant role in glucose homeostasis.[2][4] This mechanism has positioned DPP-4 as a major therapeutic target for the treatment of type 2 diabetes, leading to the development of a class of drugs known as DPP-4 inhibitors ("gliptins").[1][2] Consequently, robust and reliable methods for measuring DPP-4 activity are indispensable for basic research and the high-throughput screening of potential inhibitors.[5]
This guide provides a detailed protocol and the underlying scientific principles for determining DPP-4 activity using the chromogenic substrate Glycyl-L-prolyl-p-nitroanilide (Gly-Pro-pNA).
Principle of the Assay
The assay quantifies DPP-4 activity by measuring the enzymatic cleavage of the synthetic substrate, Gly-Pro-pNA.[6] DPP-4 specifically recognizes and hydrolyzes the peptide bond between proline and the p-nitroaniline (pNA) moiety.[7] This reaction releases the free chromophore, p-nitroaniline, which is a yellow-colored product.[7]
The rate of pNA formation is directly proportional to the DPP-4 activity in the sample. This rate can be continuously monitored by measuring the increase in absorbance at or near 405 nm, the wavelength of maximum absorbance for pNA under aqueous conditions.[8][9] The kinetic measurement of this absorbance change provides a real-time, quantitative assessment of the enzyme's catalytic rate.
Enzymatic Reaction Mechanism
Materials and Reagents
This protocol is designed for a 96-well microplate format. Adjust volumes as necessary for other formats.
| Reagent/Material | Specifications |
| DPP-4 Enzyme | Human recombinant DPP-4, purified |
| DPP-4 Substrate | Gly-Pro-p-nitroanilide (Gly-Pro-pNA) |
| Assay Buffer | 100 mM Tris-HCl, pH 8.0 at 37°C |
| Positive Control Inhibitor | Sitagliptin or other known DPP-4 inhibitor |
| Instrumentation | Microplate reader capable of kinetic reads at 405 nm and temperature control (37°C) |
| Labware | 96-well clear, flat-bottom microplates; multichannel pipettes; sterile reagent reservoirs |
Expert Insight: The choice of buffer pH is critical. DPP-4 exhibits optimal activity in a pH range of 7.4-8.7. A pH of 8.0 provides a robust signal while maintaining physiological relevance. Temperature control is equally important, as enzymatic rates are highly temperature-dependent; 37°C is standard for mimicking physiological conditions.[1]
Detailed Protocols
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare a stock solution of Tris-HCl. On the day of the assay, dilute the stock to 100 mM and adjust the pH to 8.0 using a calibrated pH meter at 37°C. Allow the buffer to equilibrate to 37°C before use.
-
DPP-4 Enzyme Stock: Reconstitute lyophilized enzyme according to the manufacturer's instructions to create a concentrated stock. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working DPP-4 Enzyme Solution: On the day of the experiment, thaw an aliquot of the enzyme stock on ice. Dilute the stock with cold Assay Buffer to a working concentration (e.g., 0.04 - 0.08 units/mL). The final concentration should be optimized to ensure a linear reaction rate for the duration of the assay. Keep the working solution on ice.
-
Substrate Solution (1 mM Gly-Pro-pNA): Prepare a stock solution of Gly-Pro-pNA. Due to limited aqueous solubility, a stock may be prepared in a solvent like DMSO.[10] Further dilute this stock into Assay Buffer to the final desired working concentration. The substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic studies, though higher concentrations can be used for screening. The reported Km for Gly-Pro-pNA can vary, but values around 0.66 mM have been cited.
-
p-Nitroaniline (pNA) Standard Curve (Optional but Recommended): To convert absorbance units to moles of product, prepare a standard curve using a pNA solution of known concentration. Prepare serial dilutions of a 1 mM pNA stock in Assay Buffer (e.g., 0, 25, 50, 100, 150, 200 µM).
Experimental Workflow: Kinetic Assay
This protocol outlines the setup for enzyme activity measurement and inhibitor screening.
Step-by-Step Assay Procedure (96-Well Plate)
-
Plate Setup: Design a plate map including wells for blanks, enzyme controls (100% activity), and test compounds/inhibitors.
-
Blank Wells: Add 50 µL of Assay Buffer. These wells will be used to subtract the background absorbance from the substrate itself.
-
Enzyme Control (EC) Wells: Add 40 µL of Assay Buffer.
-
Inhibitor/Sample Wells: Add 40 µL of the test compound diluted in Assay Buffer. For a positive control, add a known inhibitor like Sitagliptin.
-
-
Add Enzyme: Add 10 µL of the Working DPP-4 Enzyme Solution to the EC and Inhibitor/Sample wells. Do not add enzyme to the Blank wells.
-
Pre-incubation: Mix the plate gently on a shaker for 30 seconds. Pre-incubate the plate at 37°C for 10 minutes.[1] This step allows test compounds to interact with the enzyme before the substrate is introduced.
-
Initiate Reaction: Using a multichannel pipette, add 50 µL of the pre-warmed (37°C) Substrate Solution to all wells (Blanks, EC, and Inhibitor). This brings the total reaction volume to 100 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15 to 30 minutes.
Data Analysis and Interpretation
The primary output of the kinetic assay is the reaction rate, or initial velocity (V₀).
-
Calculate the Rate (V₀):
-
For each well, plot Absorbance (405 nm) versus Time (minutes).
-
Identify the linear portion of the curve (usually the first 5-15 minutes).
-
Calculate the slope of this linear portion. The slope (ΔAbs/min) is the V₀.
-
Subtract the V₀ of the Blank from all other wells to correct for non-enzymatic substrate hydrolysis.
-
-
Calculate Specific Enzyme Activity: The Beer-Lambert law (A = εcl) is used to convert the rate from ΔAbs/min to µmol/min/mL.
Activity (µmol/min/mL) = (V₀ * Reaction Volume) / (ε * Path Length * Enzyme Volume)
Parameter Description Typical Value V₀ Corrected initial velocity ΔAbs/min (from data) Reaction Volume Total volume in the well 0.1 mL ε (Molar Extinction Coeff.) Molar absorptivity of p-nitroaniline at 405 nm 9,960 M⁻¹cm⁻¹[11] Path Length Light path through the well ~0.3 cm (for 100 µL in 96-well plate; must be empirically determined or provided by instrument manufacturer) Enzyme Volume Volume of enzyme solution added 0.01 mL Unit Definition: One unit of DPP-4 activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at 37°C.[1]
-
Calculate Percent Inhibition: For inhibitor screening, the percentage of inhibition is calculated relative to the uninhibited enzyme control.
% Inhibition = [1 - (V₀_inhibitor / V₀_EC)] * 100
Plotting % Inhibition against a range of inhibitor concentrations allows for the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Assay Validation and Performance
A robust assay is a self-validating system. Key parameters should be established to ensure reliability and reproducibility.
-
Linearity: The reaction rate should be linear with respect to both time and enzyme concentration within the defined assay window.
-
Michaelis-Menten Kinetics: To fully characterize the enzyme-substrate interaction, determine the Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity) by measuring the reaction rate at various substrate concentrations.[12] This is crucial for understanding the mechanism of inhibitors (e.g., competitive vs. uncompetitive).[13]
-
Z'-Factor: For high-throughput screening, the Z'-factor is a statistical measure of assay quality. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., no inhibitor) and negative (n, e.g., full inhibitor) controls: Z' = 1 - [ (3σₚ + 3σₙ) / |µₚ - µₙ| ] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Substrate instability/hydrolysis. | Prepare substrate solution fresh. Ensure buffer pH is correct. Subtract blank values. |
| Low Signal / No Activity | Inactive enzyme. Incorrect buffer pH/temp. | Use a fresh enzyme aliquot. Verify buffer pH and instrument temperature settings. |
| Non-linear Reaction Rate | Substrate depletion. Enzyme concentration too high. | Decrease enzyme concentration or reduce measurement time. Ensure substrate is not limiting. |
| High Well-to-Well Variability | Pipetting errors. Poor mixing. | Use calibrated pipettes. Ensure thorough mixing after adding reagents. |
References
-
Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]
-
García-López, M. A., et al. (2020). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 10(19), e3777. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Request PDF. Retrieved from [Link]
-
Wang, L., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 28(14), 5558. Available at: [Link]
-
Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 517-547. Available at: [Link]
-
Waumans, Y., et al. (2015). Unravelling the immunological roles of dipeptidyl peptidase 4 activity and/or structure homologue (DASH) proteins. Clinical & Experimental Immunology, 180(2), 171-186. Available at: [Link]
-
ResearchGate. (n.d.). A DPP4 catalyzed enzymatic reaction of Gly-Pro-AMC to AMC. Figure. Retrieved from [Link]
-
Mulvihill, E. E., & Drucker, D. J. (2014). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 5, 187. Available at: [Link]
-
Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4, 1373-1379. Available at: [Link]
-
Desai, U. R. (2006). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Biochemistry, 45(1), 238-245. Available at: [Link]
-
ResearchGate. (n.d.). Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma. Request PDF. Retrieved from [Link]
-
Brainly.com. (2023). We need to convert the reaction rate from the change in absorbance (ΔA per minute) to the change in.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem Compound Summary for CID 7475. Retrieved from [Link]
-
Elekofehinti, O. O., et al. (2021). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. International Journal of Molecular Sciences, 22(16), 8740. Available at: [Link]
-
Yoon, H., et al. (2017). Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 Enzymatic Assay in Human Plasma. Journal of Pharmaceutical Investigation, 47(5), 435-444. Available at: [Link]
-
ResearchGate. (n.d.). (a) Time dependent change in absorption of p-nitro phenol (λ = 405 nm).... Figure. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. brainly.com [brainly.com]
- 12. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 13. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Solid-phase peptide synthesis (SPPS) of Gly-Pro-NH2 sequence
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of the dipeptide Gly-Pro-NH2 using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The guide is designed for researchers, scientists, and professionals in drug development, offering a step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this document elucidates the causality behind critical experimental choices, from resin selection and reagent chemistry to in-process monitoring and final product validation. It incorporates best practices to ensure high yield and purity, including detailed procedures for peptide cleavage, purification by High-Performance Liquid Chromatography (HPLC), and characterization by Mass Spectrometry (MS).
Introduction: The Power and Precision of SPPS
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, enables the efficient construction of peptide chains by anchoring the C-terminal amino acid to an insoluble polymer resin.[1][2][3][4] This approach streamlines the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing steps.[2][4]
The modern standard for SPPS is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[5][6] This orthogonality—the ability to remove one type of protecting group without affecting the other—is fundamental to the strategy's success and allows for synthesis under mild conditions.[7]
This guide details the synthesis of Gly-Pro-NH2, a simple dipeptide that serves as an excellent model for fundamental SPPS techniques. The synthesis of a C-terminal amide is a common requirement for bioactive peptides, as it can enhance stability against enzymatic degradation and modulate biological activity.[8]
Materials and Reagents
Proper preparation and high-quality reagents are paramount for a successful synthesis. All reagents should be of peptide synthesis grade or higher.
| Reagent/Material | Purpose | Typical Grade/Supplier |
| Resin | ||
| Rink Amide MBHA Resin | Solid support for peptide assembly; yields a C-terminal amide upon cleavage.[1][9][10] | 100-200 mesh, ~0.5-0.7 mmol/g substitution |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Primary solvent for swelling, washing, and reactions.[5] | Peptide Synthesis Grade, Amine-Free |
| Dichloromethane (DCM) | Solvent for washing and resin swelling. | ACS Grade or higher |
| Methanol (MeOH) | Capping unreacted sites (optional). | ACS Grade or higher |
| Diethyl Ether (Cold) | Peptide precipitation. | ACS Grade, Anhydrous |
| Amino Acids | ||
| Fmoc-Pro-OH | C-terminal amino acid residue. | >99% Purity |
| Fmoc-Gly-OH | N-terminal amino acid residue. | >99% Purity |
| Coupling Reagents | ||
| HBTU | Coupling activator; promotes rapid amide bond formation.[11][12] | >99% Purity |
| DIPEA (or DIEA) | Non-nucleophilic base for activating the carboxyl group. | Peptide Synthesis Grade |
| Deprotection Reagent | ||
| Piperidine | Base for removal of the Fmoc protecting group.[13] | Reagent Grade |
| Cleavage Reagents | ||
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile protecting groups.[14] | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Cation scavenger to prevent side reactions during cleavage.[15][16] | >98% Purity |
| Deionized Water (H₂O) | Scavenger. | 18.2 MΩ·cm |
| Monitoring Reagents | ||
| Kaiser Test Kit | Colorimetric test for the presence of free primary amines.[17][18] | Solutions A, B, and C |
| Purification Reagents | ||
| Acetonitrile (ACN) | Organic mobile phase for RP-HPLC. | HPLC Grade |
Experimental Workflow and Protocols
The synthesis of Gly-Pro-NH2 follows a cyclical process of deprotection and coupling, culminating in cleavage from the solid support and purification.
Caption: High-level workflow for the synthesis of Gly-Pro-NH2.
Phase 1: Resin Preparation
Objective: To swell the polystyrene resin beads, allowing access to the reactive sites within the polymer matrix.
Protocol:
-
Weigh 100 mg of Rink Amide MBHA resin (e.g., 0.6 mmol/g substitution, for a 0.06 mmol scale synthesis) and place it into a fritted peptide synthesis vessel.
-
Add 2-3 mL of DMF.
-
Agitate the resin gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature.
-
Drain the DMF through the frit.
Scientific Rationale: Polystyrene resins are hydrophobic and must be solvated by an appropriate organic solvent to uncoil the polymer chains. DMF is an excellent swelling solvent for these resins, ensuring that reagents can freely diffuse to the reactive sites for efficient synthesis.
Phase 2: Peptide Elongation Cycle
This phase involves the sequential addition of Proline and then Glycine. Since Rink Amide resin is often supplied with the Fmoc group intact, the first step is deprotection.
Objective: To remove the Nα-Fmoc protecting group from the Rink Amide linker, exposing the primary amine for coupling of the first amino acid.
Protocol:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh 2 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes. Drain.[5]
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
Scientific Rationale: The Fmoc group is cleaved by a base-catalyzed β-elimination mechanism.[7][13] Piperidine, a secondary amine, acts as the base. The resulting dibenzofulvene intermediate is an electrophile that can react with the newly liberated amine; however, it is effectively scavenged by the excess piperidine in the solution to form a stable adduct, which is then washed away.[13] A two-stage deprotection ensures complete removal of the Fmoc group.
Objective: To couple the C-terminal residue, Fmoc-Pro-OH, to the deprotected amine on the resin.
| Reagent | Molar Eq. | Amount (for 0.06 mmol scale) |
| Fmoc-Pro-OH | 4 eq. | 81 mg (MW: 337.39 g/mol ) |
| HBTU | 3.9 eq. | 89 mg (MW: 379.25 g/mol ) |
| DIPEA | 8 eq. | 83 µL (MW: 129.25 g/mol , d=0.742) |
| DMF | - | ~2 mL |
Protocol:
-
In a separate vial, dissolve Fmoc-Pro-OH and HBTU in ~1.5 mL of DMF.
-
Add DIPEA to the vial. This is the activation step. The solution may change color. Allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Add an additional 0.5 mL of DMF to rinse the vial and add it to the reaction vessel.
-
Agitate the reaction for 60-90 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
Scientific Rationale: HBTU is an aminium-based coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.[12][19] This intermediate is rapidly attacked by the free amine on the resin to form the stable amide bond. DIPEA acts as a non-nucleophilic organic base to facilitate the activation process. Using a slight excess of reagents ensures the reaction goes to completion.
Objective: To qualitatively confirm the completion of the coupling reaction.
Protocol:
-
Transfer a small sample of resin beads (~1-2 mg) to a small glass test tube.
-
Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in butanol), and C (phenol in butanol).[18]
-
Heat the tube at ~110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads/Solution: Incomplete coupling (free primary amine present). Recouple.[20]
-
Yellow/Colorless Beads/Solution: Complete coupling (no primary amine). Proceed.[20]
-
Red/Brown Beads: Expected result for Proline. Proline is a secondary amine and gives a characteristic, but less intense, color with the Kaiser test.[20] For this reason, the Kaiser test after a Proline coupling can be ambiguous. Assuming sufficient reaction time and reagent excess, one can confidently proceed to the next step.
Protocol:
-
Fmoc Deprotection: Repeat the deprotection procedure from Step 2.1 to remove the Fmoc group from the newly coupled Proline.
-
Coupling of Fmoc-Gly-OH:
-
Prepare the activation solution using the quantities below.
-
Follow the coupling protocol from Step 2.2.
-
-
Monitoring: Perform the Kaiser test as in Step 2.3. A negative result (yellow/colorless beads) is required before proceeding.
| Reagent | Molar Eq. | Amount (for 0.06 mmol scale) |
| Fmoc-Gly-OH | 4 eq. | 71 mg (MW: 297.31 g/mol ) |
| HBTU | 3.9 eq. | 89 mg (MW: 379.25 g/mol ) |
| DIPEA | 8 eq. | 83 µL |
| DMF | - | ~2 mL |
Objective: To remove the terminal Fmoc group from Glycine, yielding the full-length peptide on the resin.
Protocol:
-
Repeat the deprotection procedure from Step 2.1.
-
After the final DMF washes, wash the resin with DCM (3 x 2 mL) to prepare for cleavage.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Phase 3: Cleavage, Purification, and Characterization
Objective: To simultaneously cleave the peptide from the Rink Amide resin and remove any remaining acid-labile protecting groups (none in this case, but essential for other sequences).
Cleavage Cocktail (Reagent B):
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Deionized Water (H₂O)
-
2.5% Triisopropylsilane (TIS)
Protocol:
-
Place the dry peptide-resin in the reaction vessel.
-
Prepare 2 mL of the cleavage cocktail in a separate vial. Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the resin.[4]
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the cleavage solution (which now contains the peptide) into a clean collection tube (e.g., a 15 mL conical tube).
-
Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.
Scientific Rationale: TFA is a strong acid that protonates and cleaves the acid-labile linker of the Rink Amide resin, releasing the peptide as a C-terminal amide.[14] Water and TIS act as "scavengers." During cleavage, reactive carbocations are formed. Scavengers are nucleophiles that trap these cations, preventing them from reacting with and modifying the desired peptide product.[15][16]
Caption: Role of scavengers during TFA cleavage.
Objective: To precipitate the crude peptide from the acidic cleavage solution.
Protocol:
-
Place ~10 mL of ice-cold diethyl ether in a fresh conical tube.
-
Slowly add the TFA/peptide solution dropwise into the cold ether while vortexing.
-
A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the tube (e.g., 3000 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant and discard the ether/TFA supernatant.
-
Wash the peptide pellet by adding another 10 mL of cold ether, vortexing briefly, centrifuging, and decanting. Repeat this wash step twice more to remove residual scavengers and cleavage byproducts.
-
After the final wash, lightly stopper the tube and allow the peptide pellet to air dry in the fume hood (or under a gentle stream of nitrogen) until a dry white powder is obtained.
Objective: To purify the target peptide from any deletion sequences or impurities from the synthesis and cleavage process.
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min (analytical) or 10-20 mL/min (semi-preparative).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 50 |
| 27 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
Protocol:
-
Dissolve the crude peptide powder in a small amount of Mobile Phase A (or a water/ACN mixture). Filter the sample through a 0.22 µm syringe filter.[21]
-
Inject the sample onto the equilibrated HPLC system.
-
Collect fractions corresponding to the major peak observed on the chromatogram.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a fluffy, white solid.
Objective: To confirm the identity of the purified peptide by verifying its molecular weight.
Protocol:
-
Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50:50 ACN:H₂O with 0.1% formic acid).
-
Infuse the sample into a mass spectrometer (e.g., ESI-MS).
-
Acquire the mass spectrum in positive ion mode.
Expected Results for Gly-Pro-NH2 (C₇H₁₃N₃O₂):
| Species | Formula | Calculated Mass (Da) | Observed Mass (m/z) |
| Monoisotopic Mass | C₇H₁₃N₃O₂ | 171.1008 | - |
| Protonated Ion [M+H]⁺ | C₇H₁₄N₃O₂⁺ | 172.1086 | ~172.1 |
| Sodium Adduct [M+Na]⁺ | C₇H₁₃N₃O₂Na⁺ | 194.0905 | ~194.1 |
Scientific Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[22][23] Electrospray Ionization (ESI) is a soft ionization technique ideal for peptides, typically producing a protonated molecular ion [M+H]⁺. Confirming that the observed mass matches the calculated mass for the target sequence provides definitive evidence of a successful synthesis.[24][25]
Conclusion
This application note has detailed a robust and reproducible protocol for the manual solid-phase synthesis of Gly-Pro-NH2. By understanding the chemical principles behind each step—from the selection of the Rink Amide resin to yield a C-terminal amide, to the mechanics of Fmoc deprotection and HBTU-mediated coupling—researchers can confidently apply these techniques to this and other peptide sequences. The inclusion of in-process monitoring via the Kaiser test and rigorous final validation by HPLC and Mass Spectrometry constitutes a self-validating system, ensuring the synthesis of a high-purity final product suitable for downstream applications in research and development.
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Wellings, D. A., & Atherton, E. (1997). Standard practices for solid-phase peptide synthesis. In G. B. Fields (Ed.), Methods in Enzymology (Vol. 289, pp. 44-67). Academic Press.
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Applied Polytech. (n.d.). SPPS Resin, Solid Phase Peptide Synthesis. Retrieved from [Link]
-
BioVera. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
ResearchGate. (2014). How do you perform a C-terminal during SPPS?. Retrieved from [Link]
-
Agilent Technologies, Inc. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]
Sources
- 1. appliedpolytech.com [appliedpolytech.com]
- 2. youtube.com [youtube.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. biovera.com.au [biovera.com.au]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 13. peptide.com [peptide.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
- 19. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Glycyl-L-prolinamide hydrochloride salt
An Application Note for the Synthesis and Characterization of Glycyl-L-prolinamide Hydrochloride
Introduction: The Significance of Dipeptide Amides
This compound, a dipeptide composed of glycine and L-prolinamide, serves as a valuable molecular building block in chemical and pharmaceutical research. Its structure is foundational in the development of more complex peptidomimetics and therapeutic agents. For instance, L-prolinamide itself is a key intermediate in the synthesis of Vildagliptin, an oral antidiabetic medication[1]. The synthesis of such dipeptides with a C-terminal amide requires precise control over peptide coupling and the use of orthogonal protecting group strategies to ensure high yield and chiral purity.
This application note provides a comprehensive, field-proven protocol for the preparation of this compound hydrochloride salt. It is designed for researchers in organic chemistry and drug development, offering not just a series of steps, but the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the process.
Overall Synthesis Strategy
The preparation is executed via a two-step solution-phase synthesis. The strategy hinges on the formation of an amide bond between an N-terminally protected glycine and L-prolinamide, followed by the removal of the protecting group under acidic conditions to yield the final hydrochloride salt.
The chosen N-terminal protecting group is the tert-butyloxycarbonyl (Boc) group. The Boc group is ideal for this synthesis due to its stability under the basic or neutral conditions of the coupling reaction and its facile removal with acid, which conveniently generates the desired hydrochloride salt in the final step[2].
Part 1: Amide Coupling - Synthesis of N-Boc-Glycyl-L-prolinamide
The cornerstone of this synthesis is the formation of the peptide bond. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid (Boc-Glycine) must first be activated.
Principle of Carbodiimide-Mediated Coupling
We will employ a carbodiimide-based coupling reagent, specifically N,N'-Dicyclohexylcarbodiimide (DCC). DCC reacts with the carboxylic acid of Boc-Glycine to form a highly reactive O-acylisourea intermediate[3]. This intermediate is susceptible to nucleophilic attack by the primary amine of L-prolinamide.
To mitigate the risk of racemization and suppress side reactions, an additive, 1-Hydroxybenzotriazole (HOBt), is used. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester, which is less reactive but more selective, ensuring a clean coupling reaction with minimal epimerization[3].
Experimental Workflow: Coupling Reaction
Caption: Workflow for the synthesis of N-Boc-Glycyl-L-prolinamide.
Protocol 1: Synthesis of N-Boc-Glycyl-L-prolinamide
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| L-Prolinamide | 114.14 | 5.00 g | 43.8 | 1.0 |
| Boc-Glycine | 175.18 | 8.10 g | 46.2 | 1.05 |
| HOBt (monohydrate) | 153.14 | 7.08 g | 46.2 | 1.05 |
| DCC | 206.33 | 9.54 g | 46.2 | 1.05 |
| DIPEA | 129.24 | 7.6 mL | 44.0 | 1.0 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask, add L-Prolinamide (5.00 g) and Boc-Glycine (8.10 g). Dissolve the solids in Dichloromethane (DCM, 200 mL).
-
Additive & Base Addition: Add HOBt (7.08 g) to the solution. Cool the flask to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 7.6 mL) dropwise while stirring. The use of DIPEA is crucial to ensure the L-prolinamide is in its free-base form, maximizing its nucleophilicity[4].
-
Activation: In a separate beaker, dissolve DCC (9.54 g) in a minimal amount of DCM (~30 mL). Add this DCC solution dropwise to the main reaction flask over 20 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting L-prolinamide spot disappears.
-
Work-up - DCU Removal: Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1N HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). These washes remove unreacted starting materials, excess HOBt, and other water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a white foam or solid. This material is often pure enough for the next step, but can be further purified by flash chromatography if necessary.
Part 2: Deprotection - Preparation of this compound Hydrochloride
The final step involves the removal of the acid-labile Boc group. This is achieved through acidolysis, a reaction where a strong acid cleaves the tert-butyl carbamate.
Principle of Boc Deprotection
The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. Carbon dioxide is also released. Using hydrochloric acid as the catalyst directly provides the chloride counter-ion, forming the desired hydrochloride salt in a single, clean step[2][5]. A solution of HCl in an anhydrous organic solvent like 1,4-dioxane is ideal as it provides a non-aqueous environment, preventing potential hydrolysis of the amide bonds[6].
Experimental Workflow: Deprotection
Caption: Workflow for the deprotection and isolation of the final product.
Protocol 2: Preparation of this compound Hydrochloride
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-Gly-Pro-NH2 (crude) | 271.32 | ~11.9 g | 43.8 |
| 4M HCl in 1,4-Dioxane | - | 100 mL | 400 |
Methodology:
-
Reaction Setup: Place the crude N-Boc-Gly-Pro-NH2 from the previous step into a 250 mL round-bottom flask.
-
Acid Addition: Add 100 mL of 4M HCl in 1,4-Dioxane. Caution: This should be performed in a well-ventilated fume hood as HCl is corrosive and dioxane is flammable.
-
Reaction: Stir the solution at room temperature for 2-4 hours. Effervescence (release of CO₂) may be observed. The reaction is typically complete when gas evolution ceases.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue will be the crude hydrochloride salt.
-
Purification by Trituration/Recrystallization: To the residue, add ~100 mL of diethyl ether and stir vigorously or sonicate. The product should precipitate as a white solid while impurities remain in the ether.
-
Final Product Collection: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The typical yield for the two steps is 75-85%.
Part 3: Characterization of this compound Hydrochloride
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Summary of Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₄ClN₃O₂ |
| Molecular Weight | 207.66 g/mol |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 172.11 |
| ¹H NMR (400 MHz, D₂O) | See expected shifts below |
| ¹³C NMR (100 MHz, D₂O) | See expected shifts below |
| Purity (HPLC) | ≥98% |
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.[7]
-
Sample Preparation: Dissolve ~10 mg of the final product in ~0.7 mL of Deuterium Oxide (D₂O).
-
Expected ¹H NMR Shifts (δ, ppm):
-
4.30-4.40 (t, 1H): α-CH of the proline ring.
-
3.85 (s, 2H): α-CH₂ of the glycine residue.
-
3.50-3.65 (m, 2H): δ-CH₂ of the proline ring.
-
2.25-2.40 (m, 1H): One of the γ-CH₂ protons of proline.
-
1.90-2.10 (m, 3H): Remaining β- and γ-CH₂ protons of proline.
-
-
Expected ¹³C NMR Shifts (δ, ppm):
-
174.0-175.0: Proline amide carbonyl (C=O).
-
168.0-169.0: Glycine amide carbonyl (C=O).
-
60.0-61.0: Proline α-CH.
-
47.0-48.0: Proline δ-CH₂.
-
41.0-42.0: Glycine α-CH₂.
-
29.0-30.0: Proline β-CH₂.
-
24.0-25.0: Proline γ-CH₂.
-
Protocol 3.2: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the free amine form of the dipeptide.
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Dissolve a small amount of the product in a water/acetonitrile mixture with 0.1% formic acid.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺, corresponding to the free amine (C₇H₁₃N₃O₂).
-
Calculated m/z: 172.1089
-
Observed m/z: ~172.11
Protocol 3.3: High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the final purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Expected Result: A single major peak with a retention time characteristic of a small, polar peptide. Purity is calculated by peak area integration.
References
- CN107641092A - A kind of synthetic method of L prolineamides.
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
- CN102432616B - Method for preparing L-prolinamide and intermediate thereof.
- Process for preparing glycine in high yield.
- CN102993271A - Preparation method of glycyl-L-glutamine.
- CN102432616A - Method for preparing L-prolinamide and intermediate thereof.
- CN104276964A - Preparation method of Boc-glycine.
-
Synthesis of the glycyl‐l‐proline 2,5‐diketopiperazine (S)‐6. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
The Analysis of Peptides and Protein by Mass Spectrometry. The Rockefeller University. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. PMC - NIH. [Link]
- CN1052471C - Process for synthesizing glycine type ampholytic surfactant.
- CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances.
-
How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]
-
Synthesis of Peptides. Thieme Chemistry. [Link]
-
Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Indian Academy of Sciences. [Link]
-
Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC - NIH. [Link]
-
Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. MDPI. [Link]
-
Hydrolysis of Purified Proteins and Peptides. Waters. [Link]
-
glycine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC - NIH. [Link]
-
1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. PubMed. [Link]
-
Decoding Protein Glycosylation by an Integrative Mass Spectrometry-Based De Novo Sequencing Strategy. ACS Publications. [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC - NIH. [Link]
-
Supporting Information. Digital CSIC. [Link]
-
H-Gly-Pro-Arg-Pro-NH2 peptide. NovoPro Bioscience Inc. [Link]
-
Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. American Laboratory. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]
-
Pro-Gly Based Dipeptide Containing Sulphonamide Functionality, their Antidiabetic, Antioxidant, and Anti-inflammatory Activities. Synthesis, Characterization and Computational studies. ResearchGate. [Link]
-
Peptide Purification. YouTube. [Link]
-
Mass spectrometry for proteomics - part 2. YouTube. [Link]
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. DergiPark. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
- CN102180823A - Method for refining prolinamide.
Sources
Enzymatic hydrolysis rates of Glycyl-L-prolinamide by prolidase
Application Note: Kinetic Characterization & Substrate Specificity of Prolidase (PEPD)
Executive Summary
This Application Note provides a rigorous framework for evaluating the enzymatic activity of Prolidase (Peptidase D, EC 3.4.13.9) . While the physiological gold-standard substrate for Prolidase is Glycyl-L-Proline (Gly-Pro) , this guide specifically addresses the kinetic investigation of Glycyl-L-Prolinamide (Gly-Pro-NH₂) .
Critical Insight: Researchers must recognize that mammalian Prolidase is a metallo-dipeptidase with a strict requirement for a free C-terminal carboxyl group. Consequently, Gly-Pro-NH₂ serves as a critical negative control or "specificity probe" rather than a high-turnover substrate. This protocol details how to quantify this specificity gap, distinguishing Prolidase from other prolyl-specific enzymes (e.g., Prolyl Aminopeptidase or DPP-IV).
Mechanistic Background
The "Pita-Bread" Catalytic Mechanism
Prolidase functions as a homodimer with a "pita-bread" fold, sequestering a binuclear Manganese (
-
Metal Coordination: The metal cluster coordinates a hydroxide ion (
). -
Substrate Anchoring: The free carboxyl group of the substrate (e.g., Gly-Pro) coordinates with the metal center, orienting the scissile peptide bond.
-
Nucleophilic Attack: The metal-bound hydroxide attacks the carbonyl carbon of the peptide bond.
The Gly-Pro-NH₂ Anomaly
In Gly-Pro-NH₂ , the C-terminal carboxyl is amidated. This modification disrupts the critical coordination with the
-
Hypothesis: Hydrolysis rates for Gly-Pro-NH₂ will be
of Gly-Pro rates. -
Utility: High activity against Gly-Pro-NH₂ indicates contamination with Prolyl Aminopeptidase (which cleaves N-terminal Pro) or Dipeptidyl Peptidase IV (DPP-IV), rather than true Prolidase activity.
Experimental Protocol: Comparative Kinetic Assay
This protocol uses a modified Chinard’s Reaction (Acidic Ninhydrin) to detect free Proline released from hydrolysis. Note that if Gly-Pro-NH₂ is cleaved, it releases Glycine and Prolinamide , which reacts differently with ninhydrin than free Proline. Therefore, we recommend a Continuous Spectrophotometric Assay (220 nm) for the amide substrate to track peptide bond breakage directly.
Reagents & Preparation
-
Buffer A (Activation): 50 mM Tris-HCl (pH 7.8), 1 mM
(Critical for activation). -
Substrate 1 (Standard): 50 mM Gly-L-Pro (Sigma G3002).
-
Substrate 2 (Test): 50 mM Gly-L-Pro-NH₂ (Custom or Bachem).
-
Enzyme: Recombinant Human Prolidase (rhPEPD) or tissue lysate.
-
Stop Solution: 0.45 M Trichloroacetic acid (TCA).[2]
-
Chinard’s Reagent: 2.5 g Ninhydrin dissolved in 60 mL Glacial Acetic Acid + 40 mL 6 M Orthophosphoric acid (heat to 70°C to dissolve).
Enzyme Activation (Pre-Incubation)
Prolidase is often isolated in an apo- (inactive) form. Pre-incubation is mandatory.
-
Dilute enzyme to 0.1 mg/mL in Buffer A .
-
Incubate at 37°C for 1 hour (or 50°C for 20 mins for high-throughput).
-
Why? This allows the
to populate the active site and stabilize the dimeric structure.
Kinetic Workflow
| Step | Action | Volume | Notes |
| 1 | Blanking | 100 µL | Buffer A only. |
| 2 | Substrate Addition | 100 µL | Add Gly-Pro OR Gly-Pro-NH₂ (Range: 0.5 - 20 mM final). |
| 3 | Initiation | 20 µL | Add Activated Enzyme. Mix immediately. |
| 4 | Incubation | - | 37°C for 10–30 mins (Linear phase). |
| 5 | Termination | 100 µL | Add Stop Solution (TCA). Centrifuge if precipitate forms. |
| 6 | Derivatization | 500 µL | Add Supernatant to 500 µL Chinard’s Reagent. |
| 7 | Development | - | Boil (100°C) for 10 mins. Color turns red/pink. |
| 8 | Quantification | - | Read Absorbance at 515 nm . |
Modification for Gly-Pro-NH₂ (UV Method): Since Prolinamide (product) detection by Chinard's is poor:
-
Monitor absorbance decrease at 220 nm (peptide bond breakage) in a quartz cuvette.
- must be determined experimentally for Gly-Pro-NH₂ vs products.
Data Analysis & Expected Results
Kinetic Parameters Comparison
The following table summarizes typical kinetic values for Prolidase. Note the drastic difference in
| Substrate | Relative Activity (%) | Interpretation | ||
| Gly-L-Pro | 0.5 – 1.0 | ~100 | 100% | Physiological Substrate. High affinity. |
| Ala-L-Pro | 2.0 – 4.0 | ~85 | 80% | Hydrophobic N-term is tolerated. |
| Gly-L-Pro-NH₂ | > 50 | < 0.1 | < 0.1% | Non-Substrate. Lack of carboxylate prevents Mn-coordination. |
| Pro-Gly | N/A | 0 | 0% | Inverse sequence is not recognized. |
Visualization of Signaling & Activation
The following diagram illustrates the activation pathway and the steric exclusion of the Amide substrate.
Figure 1: Prolidase activation and substrate discrimination mechanism. Note the exclusion of Gly-Pro-NH₂.
Troubleshooting & Validation
-
Issue: I see significant hydrolysis of Gly-Pro-NH₂.
-
Root Cause: Your sample likely contains Prolidase II (non-specific cytosolic peptidase) or Prolyl Aminopeptidase (bacterial contaminant or cytosolic impurity).
-
Validation: Add Bestatin (Aminopeptidase inhibitor). Prolidase (PEPD) is generally insensitive to Bestatin, whereas Prolyl Aminopeptidase is inhibited.
-
-
Issue: No activity with Gly-Pro.
-
Root Cause: Insufficient pre-incubation with
. -
Solution: Extend pre-incubation to 2 hours or increase
to 2 mM. Ensure pH is > 7.5 (Prolidase is inactive at acidic pH).
-
References
-
Wilk, P. et al. (2017).[3] "Crystal structure of human prolidase with inhibitor reveals the mechanism of the enzyme." Scientific Reports. Available at: [Link]
-
Lupi, A. et al. (2006). "Human recombinant prolidase: biochemical characterization and potential applications." Biological Chemistry. Available at: [Link]
-
Besio, R. et al. (2013). "A novel method for the determination of prolidase activity."[4] Analytical Biochemistry. Available at: [Link]
-
Mock, W.L. & Green, P.C. (1990). "Mechanism of hydrolysis of peptides by prolidase."[1][3][5][6] Journal of Biological Chemistry. Available at: [Link] (Authoritative source on the requirement for the free carboxyl group).
Sources
- 1. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Retention HPLC Method Development for Gly-Pro Dipeptide Separation
Executive Summary
The separation of the dipeptide Glycyl-Proline (Gly-Pro) presents a classic "perfect storm" of chromatographic challenges: extreme hydrophilicity, lack of a strong UV chromophore, and zwitterionic behavior. Traditional Reversed-Phase (RP) methods often fail, resulting in elution at the void volume (
This Application Note provides a definitive guide to developing a robust HPLC method for Gly-Pro. We present two distinct, self-validating protocols:
-
Method A (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC) for maximum retention and MS compatibility.
-
Method B (Alternative): Ion-Pair Reversed-Phase (IP-RP) for laboratories restricted to standard C18 hardware.
Technical Background & Method Strategy
The Physicochemical Challenge
Gly-Pro is a small, polar molecule. Its retention on a hydrophobic C18 stationary phase is negligible because the water-soluble peptide prefers the aqueous mobile phase over the hydrophobic ligand.
-
Detection: Gly-Pro lacks aromatic residues (Trp, Tyr, Phe), meaning it does not absorb UV light above 220 nm.[1] Detection must occur at 205–214 nm (peptide bond absorption), necessitating high-purity solvents to minimize baseline noise.
-
Secondary Amine: The proline residue contains a secondary amine, which complicates standard derivatization techniques (e.g., OPA reagents do not react with secondary amines without modification).[1]
Decision Matrix: HILIC vs. RP-IP
The choice of method depends on the available instrumentation and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal chromatographic mode.
Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Status: Gold Standard for Polar Peptides
The Mechanism
In HILIC, a water-rich layer forms on the surface of a polar stationary phase (e.g., Amide). The hydrophilic Gly-Pro partitions into this aqueous layer.[2] Retention is controlled by the organic content of the mobile phase; higher acetonitrile (ACN) increases retention (opposite of RP).
Protocol Parameters[4][5][6][7]
| Parameter | Specification | Rationale |
| Column | Amide-bonded phase (e.g., TSKgel Amide-80, Waters BEH Amide) | Amide phases provide strong hydrogen bonding potential for peptides and excellent peak shape. |
| Dimensions | 100 mm x 2.1 mm, 1.7–3 µm | Smaller ID saves solvent; shorter length suffices due to high retention.[1] |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 | Provides ionic strength to control electrostatic interactions; volatile for MS. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic organic solvent required to induce HILIC partitioning. |
| Flow Rate | 0.3 mL/min | Optimized for 2.1 mm ID columns. |
| Temp | 35°C | Improves mass transfer and peak sharpness. |
| Detection | UV @ 210 nm (Ref 360 nm) | Targets the peptide bond ( |
Gradient Program
Note: HILIC gradients run from High Organic to Low Organic.
-
0.0 min: 90% B (Initial high organic forces Gly-Pro into the water layer).
-
1.0 min: 90% B (Isocratic hold to settle baseline).
-
10.0 min: 60% B (Linear ramp to elute).
-
10.1 min: 50% B (Wash).
-
12.0 min: 90% B (Re-equilibration - Critical in HILIC).
Method B: Ion-Pair Reversed-Phase (IP-RP)
Status: Robust Legacy Alternative
The Mechanism
Standard C18 cannot retain Gly-Pro. We add an Ion-Pairing (IP) reagent (Heptafluorobutyric acid - HFBA or Trifluoroacetic acid - TFA). The hydrophobic tail of the IP reagent embeds in the C18 stationary phase, while the ionic head interacts with the positively charged N-terminus of Gly-Pro, effectively "gluing" it to the column.
Protocol Parameters[4][6][7]
| Parameter | Specification | Rationale |
| Column | "Aqueous Stable" C18 (e.g., Atlantis T3, Aqua C18) | Prevents "phase collapse" (dewetting) in highly aqueous conditions. |
| Dimensions | 150 mm x 4.6 mm, 3–5 µm | Standard analytical dimensions.[1] |
| Mobile Phase A | 0.1% HFBA in Water | HFBA is more hydrophobic than TFA, providing stronger retention for small dipeptides.[1] |
| Mobile Phase B | 0.1% HFBA in Acetonitrile | Matches modifier concentration to stabilize baseline. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID. |
| Detection | UV @ 210 nm | Warning: HFBA absorbs at low UV. Use high-quality reagent. |
Gradient Program
Note: Gly-Pro elutes very early even with IP agents.
-
0.0 min: 0% B (100% Aqueous).
-
5.0 min: 0% B (Isocratic hold to maximize interaction).
-
15.0 min: 20% B (Shallow gradient).
-
16.0 min: 90% B (Wash).
-
20.0 min: 0% B (Re-equilibration).
System Suitability & Validation Criteria
To ensure the method is trustworthy (Part 2: Scientific Integrity), every run must meet these criteria:
-
Retention Factor (
):-
Target:
. -
Calculation:
. If the peak elutes near the void ( ), the method is invalid.
-
-
Tailing Factor (
):-
Target:
. -
Troubleshooting: If tailing > 1.5 in HILIC, increase buffer ionic strength (e.g., move from 10mM to 20mM Ammonium Formate).
-
-
Sensitivity (LOD):
-
Verify S/N ratio > 3 at the Limit of Detection.
-
Note: For UV 210 nm, expected LOD is ~1-5 µg/mL.[1] For lower limits, LC-MS is required.
-
Troubleshooting Guide
Issue 1: Baseline Drift at 210 nm
-
Cause: Unequal absorption of organic vs. aqueous phases at low UV.
-
Fix: Ensure the modifier (TFA/HFBA) concentration is identical in both Mobile Phase A and B. In HILIC, use Ammonium Formate instead of Acetate (Formate is more transparent at 210 nm).
Issue 2: Retention Time Shifting (HILIC)
-
Cause: Insufficient equilibration. HILIC phases require longer equilibration than RP due to the formation of the water layer.
-
Fix: Extend the post-run re-equilibration time to at least 20 column volumes.
Issue 3: "Ghost Peaks"
-
Cause: Contaminated water source or system carryover.
-
Fix: Run a blank injection (mobile phase only). If peaks persist, clean the injector needle and replace the aqueous mobile phase.
References
-
Separation of Polar Compounds: Hydrophilic Interaction Chromatography (HILIC) Guide. Waters Corporation. Link
-
Peptide Detection: UV Detection of Peptides: Wavelength Selection. Agilent Technologies. Link
-
Ion-Pairing Mechanism: The Role of Ion-Pairing Reagents in the Separation of Peptides. LCGC International. Link
-
Gly-Pro Properties: PubChem Compound Summary for Glycyl-L-proline. National Center for Biotechnology Information. Link
-
HILIC Method Development: Practical Guide to HILIC Method Development. Merck Millipore. Link
Sources
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of H-Gly-Pro-NH2
Current Status: Operational Topic: Prevention of Diketopiperazine (DKP) Formation Ticket Priority: High (Sequence-Dependent Failure Mode)
Executive Summary
Synthesizing H-Gly-Pro-NH2 (Glycyl-Proline Amide) presents a classic but severe challenge in Solid Phase Peptide Synthesis (SPPS): Diketopiperazine (DKP) formation .[1][2][3]
The specific sequence Gly-Pro is structurally predisposed to form a cyclic dipeptide (cyclo(Gly-Pro)) due to the conformational flexibility of Glycine and the "turn-inducing" nature of Proline. This reaction occurs via an intramolecular nucleophilic attack, cleaving the peptide from the resin prematurely and resulting in drastically reduced yields (often <10%).
This guide provides the Hybrid Boc/Fmoc Strategy , a self-validating protocol that eliminates the DKP risk by bypassing the specific conditions that trigger it.
Module 1: The "DKP Trap" Mechanism
To prevent the failure, one must understand the causality. DKP formation is not a random side reaction; it is a base-catalyzed intramolecular aminolysis .
The Trigger: The reaction is catalyzed by the base (typically 20% piperidine) used to remove the Fmoc group from the N-terminal Glycine. The Mechanism: Once the N-terminal amine of Glycine is free, it attacks the C-terminal carbonyl of the Proline (anchored to the resin). The Result: The cyclic DKP is released into the solution, leaving a free amine on the resin (reducing the substitution level) or terminating the chain.
Visualizing the Failure Mode
The following diagram illustrates the specific pathway where the synthesis fails.
Figure 1: The mechanistic pathway of DKP formation during Fmoc removal. The free amine of Glycine back-bites the Proline-Resin ester/amide bond.
Module 2: The Solution – Hybrid Boc/Fmoc Protocol
The most robust method to prevent DKP in H-Gly-Pro-NH2 synthesis is to avoid the base-catalyzed deprotection step entirely for the final residue.
By using Boc-Gly-OH instead of Fmoc-Gly-OH for the final coupling, the N-terminal protection group (Boc) becomes orthogonal to the base but labile to the final cleavage cocktail (TFA). This allows the peptide to remain protected until the very moment it is cleaved from the resin, rendering DKP formation chemically impossible.
Protocol: High-Fidelity Synthesis of H-Gly-Pro-NH2
| Step | Reagent/Condition | Technical Rationale |
| 1. Resin Selection | Rink Amide MBHA (Low Loading: 0.3–0.5 mmol/g) | Low loading reduces inter-chain aggregation. Rink Amide yields the C-terminal amide (-NH2). |
| 2. Coupling 1 | Fmoc-Pro-OH (5 eq), DIC/Oxyma (5 eq) | Standard coupling. Proline is attached to the resin.[4][5] |
| 3. Fmoc Removal | 20% Piperidine/DMF (2 x 5 min) | Standard deprotection. Safe here because Pro is anchored to the resin. |
| 4. Coupling 2 | Boc-Gly-OH (5 eq), DIC/Oxyma (5 eq) | CRITICAL STEP. Use Boc-Gly-OH. Do NOT use Fmoc-Gly-OH. |
| 5. Wash | DMF (3x), DCM (3x), MeOH (2x) | Thorough washing to remove coupling reagents. |
| 6. Cleavage | 95% TFA , 2.5% TIS, 2.5% H2O (2 hours) | Simultaneous Action: TFA cleaves the peptide from the resin AND removes the Boc group. |
| 7. Isolation | Cold Ether Precipitation | The product H-Gly-Pro-NH2 precipitates as a TFA salt. |
Why This Works (Self-Validating Logic)
-
Validation: If you use Fmoc-Gly-OH, you must add piperidine to remove the Fmoc. This creates the basic environment + free amine required for DKP.
-
Correction: By using Boc-Gly-OH, the amine remains protected (Boc-Gly-Pro-Resin) during all wash steps. It is never exposed to base. It is only exposed to acid (TFA), which does not catalyze the nucleophilic attack on the amide bond.
Module 3: Troubleshooting & FAQs
Q1: I must use Fmoc-Gly-OH because I don't have Boc-Gly-OH. Can I still save the synthesis?
-
Answer: Yes, but it is risky. You must alter the deprotection kinetics.
-
The Fix: Use a "Fast Deprotection" protocol. Instead of 20% Piperidine for 20 mins, use 20% Piperidine for 2 x 1 min .
-
Alternative Base: Use 5% Piperazine + 2% DBU in DMF.[2] This has been shown to be efficient for Fmoc removal while sometimes reducing DKP formation rates compared to piperidine [1].[1][2][3][5]
-
Immediate Wash: Wash the resin immediately with acidic DMF (0.1% HOBt in DMF) after deprotection to protonate the amine and suppress nucleophilicity.
-
Q2: My Mass Spec shows a peak at [M-57]. What is this?
-
Answer: If you used the Boc strategy, this is likely the t-butyl cation adduct re-attaching to the peptide (typically on Trp or Tyr, though less likely on Gly-Pro).
-
Correction: Ensure you use scavengers (TIS/Water) in your cleavage cocktail.
-
Note: If you see a mass corresponding to Cyclo(Gly-Pro) (MW ~154 Da), DKP formation occurred. If using the Boc strategy, this implies the Boc group was unstable or the coupling was slow/inefficient.
Q3: Can I use Trityl (2-CTC) Resin?
-
Answer: Not for H-Gly-Pro-NH2 .
-
2-CTC resin yields a C-terminal Acid (H-Gly-Pro-OH).
-
Rink Amide yields the C-terminal Amide (H-Gly-Pro-NH2).
-
However, 2-CTC is excellent for preventing DKP because the bulky trityl group sterically hinders the back-biting attack. If your target was the acid, 2-CTC is the resin of choice [2].
-
Module 4: Decision Matrix
Use this workflow to determine the correct synthetic path for your specific sequence requirements.
Figure 2: Decision matrix for selecting the optimal resin and protection strategy to minimize DKP formation.
References
-
Zhi, H., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega. Available at: [Link]
-
Gisin, B.F.[5] & Merrifield, R.B. (1972).[5] "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.[5] Available at: [Link]
Sources
Minimizing Cyclo(Gly-Pro) cyclization side reactions
Technical Support Center: Minimizing Cyclo(Gly-Pro) Cyclization Side Reactions
Topic: Prevention of Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary: The "Hidden" Yield Killer
The Issue: You are synthesizing a peptide with a C-terminal Gly-Pro , Pro-Gly , or Pro-Pro sequence. During the removal of the Fmoc group from the second amino acid (the dipeptide stage), you observe a massive drop in yield or the complete disappearance of the peptide chain from the resin.
The Cause: This is Diketopiperazine (DKP) formation .[1][2][3] Upon Fmoc removal, the liberated N-terminal amine of the second residue curls back and performs an intramolecular nucleophilic attack on the C-terminal ester linkage anchoring the peptide to the resin. This cleaves the dipeptide as a cyclic byproduct [Cyclo(Gly-Pro)], leaving a non-reactive hydroxyl group on the resin.[1]
The Solution: Switching to sterically hindered resins (2-Chlorotrityl), optimizing deprotection bases (DBU/Piperazine), or utilizing backbone protection (Hmb/Dmb) can virtually eliminate this side reaction.[1]
Mechanism of Failure
Understanding the mechanism is critical for selecting the right counter-strategy. The reaction is driven by the cis-amide bond preference of Proline and the steric freedom of Glycine.
Figure 1: The free amine of the second residue attacks the resin ester linkage, releasing the cyclic dipeptide and terminating chain growth.
Troubleshooting Guide & FAQs
Q1: I am using Wang resin for a C-terminal Gly-Pro sequence. My yield is <10%. Why?
Diagnosis: Wang resin is chemically ill-suited for C-terminal Proline or Glycine sequences. Explanation: The ester linkage between the amino acid and the Wang linker (p-alkoxybenzyl alcohol) is electron-rich but not sterically hindered. It is highly susceptible to aminolysis by the N-terminal amine. Corrective Action: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why? The massive trityl group provides steric bulk that physically blocks the N-terminal amine from attacking the ester carbonyl.[4]
-
Evidence: Studies show 2-CTC resin retains >95% of dipeptides that would be 100% lost on Wang resin within hours [1].
Q2: I cannot change the resin (process locked). How can I stop the cyclization?
Strategy: If you must use Wang or Merrifield resin, you must prevent the "attack" conformation. Option A: Dipeptide Coupling Instead of coupling Gly then Pro stepwise, couple the pre-formed dipeptide Fmoc-Gly-Pro-OH .
-
Logic: The critical "dipeptide-resin" stage with a free amine never exists. You couple the unit, then deprotect the third residue, which is too far away to cyclize to the resin.
Option B: Backbone Protection (Hmb/Dmb) Use Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH .[1]
-
Logic: The bulky 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen prevents the rotation required for the amine to attack the ester [2].
Q3: Does the deprotection cocktail matter?
Yes. Standard 20% Piperidine in DMF promotes DKP formation because Piperidine is a strong nucleophile and the reaction is base-catalyzed. Optimized Protocol: Use 2% DBU / 5% Piperazine in NMP .
-
Logic: DBU is a non-nucleophilic base.[1][4] Shortening the contact time with base is crucial.[1]
-
Data: In comparative studies, DBU-based cocktails reduced DKP formation significantly compared to Piperidine [3].[5][6]
Experimental Protocols
Protocol A: Loading 2-Chlorotrityl Chloride (2-CTC) Resin
Use this for all C-terminal Proline or Glycine peptides.[1]
-
Swell Resin: Place 2-CTC resin (1.0 eq) in a reactor. Swell in dry DCM (10 mL/g) for 30 mins.
-
Prepare AA Solution: Dissolve Fmoc-AA-OH (1.0 - 1.2 eq) in dry DCM. Add DIPEA (4.0 eq).[1]
-
Note: Do not use large excesses of AA; keep loading low (<0.6 mmol/g) to reduce aggregation.[1]
-
-
Coupling: Add solution to resin.[1] Agitate for 2 hours at room temperature.
-
Capping (Critical): Add Methanol (1 mL per gram of resin) to the reaction mixture. Agitate for 15 mins.
-
Reason: Methanol caps unreacted chloride sites, converting them to inactive methyl ethers.
-
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]
Protocol B: Optimized Fmoc Deprotection for DKP-Prone Sequences
Use this for the first 2-3 cycles of synthesis.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Reagent | 20% Piperidine / DMF | 2% DBU / 5% Piperazine / NMP |
| Time | 2 x 10 mins | 2 x 3 mins |
| Solvent | DMF | NMP (Promotes better solvation) |
| Temperature | Ambient | 0°C - 4°C (Slows cyclization rate) |
Decision Matrix: Selecting the Right Strategy
Use this flow to determine the best intervention for your specific constraints.
Figure 2: Strategic decision tree for selecting resin and coupling methods based on project constraints.
References
-
Barlos, K., et al. (1991).[1] "2-Chlorotrityl chloride resin.[4][6] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.[1][7]
-
Offer, J., et al. (1996).[1] "Extending the scope of the Hmb backbone-protecting group." Journal of the American Chemical Society.
-
Wang, X., et al. (2022).[1] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega.[1] [1]
-
Gisin, B.F., & Merrifield, R.B. (1972).[1] "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.
Sources
- 1. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in Glycyl-L-prolinamide coupling reactions
Welcome to the technical support center for Glycyl-L-prolinamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this dipeptide amide. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles and field-proven expertise. Our goal is to empower you to overcome challenges related to low yields and impurities in your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction has a very low yield. What are the most common causes?
A1: Low yields in this compound synthesis can stem from several factors. The most prevalent issues include:
-
Incomplete coupling: The reaction may not have gone to completion due to steric hindrance from the proline residue, insufficient activation of the glycine carboxyl group, or suboptimal reaction conditions.
-
Side reactions: The formation of byproducts, most notably cyclo(Gly-Pro), also known as diketopiperazine (DKP), is a major cause of yield loss.[1][2][3] Other potential side reactions include racemization of the amino acids and hydrolysis of the activated glycine intermediate.[1]
-
Suboptimal work-up and purification: Significant product loss can occur during the extraction and chromatography steps if not properly optimized for this specific dipeptide amide.
-
Reagent quality: Degradation of coupling reagents, solvents, or starting materials can significantly impact the reaction efficiency.
Q2: I suspect diketopiperazine (DKP) formation is the main issue. How can I confirm this and, more importantly, prevent it?
A2: Diketopiperazine formation is a common and significant side reaction, especially with sequences containing proline at the second position, like Gly-Pro.[2][3] The free N-terminal amine of the dipeptide can intramolecularly attack the activated C-terminal carboxyl group, leading to the formation of a stable six-membered ring and cleavage from the resin in solid-phase synthesis or yield loss in solution-phase.[1][4][5]
Confirmation: DKP formation can be confirmed by LC-MS analysis of your crude reaction mixture. The cyclo(Gly-Pro) byproduct will have a distinct mass that can be identified.
Prevention Strategies:
-
Choice of Coupling Reagent: Utilizing coupling reagents known to facilitate rapid amide bond formation can outcompete the intramolecular cyclization. Reagents like COMU have shown high efficiency and reduced epimerization.[2]
-
Protecting Group Strategy: If using an Fmoc-protecting group on glycine, the piperidine used for deprotection can catalyze DKP formation.[2] Consider using a milder base for deprotection or switching to a Boc-protecting group strategy.
-
Immediate Coupling: After deprotection of the glycine's N-terminus, proceed with the coupling of the next amino acid (if applicable in a larger sequence) without delay.
-
In Situ Neutralization: In Boc/Bzl-based synthesis, in situ neutralization protocols can suppress DKP formation.[6]
Q3: Which coupling reagent is best for this compound synthesis?
A3: The "best" coupling reagent often depends on the specific reaction conditions (solution-phase vs. solid-phase), scale, and desired purity. However, for sterically hindered couplings and to minimize side reactions like racemization, modern onium salts are generally preferred over carbodiimides alone.[7]
| Coupling Reagent Class | Examples | Recommended Use & Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Highly efficient, fast reaction times, and effective at suppressing racemization.[7] COMU is noted for its high efficiency, reduced epimerization, and good solubility.[2] HATU is also highly effective, particularly for sterically hindered couplings. |
| Phosphonium Salts | PyBOP, PyAOP | Generally provide cleaner reactions than uronium salts as they avoid guanidinylation side reactions. PyAOP is very efficient due to the anchimeric assistance from the pyridine nitrogen. |
| Carbodiimides | DCC, DIC, EDC | Often used with additives like HOBt or OxymaPure to reduce racemization.[1] DCC can lead to the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, making purification difficult.[1] DIC forms a more soluble urea byproduct.[1] |
| Other Reagents | T3P | A cyclic anhydride of propyl phosphonic acid that has shown superior results for sterically hindered peptides in solution-phase synthesis.[1] |
Q4: Can I monitor the progress of my solution-phase coupling reaction?
A4: Yes, monitoring the reaction is crucial for determining the endpoint and avoiding unnecessary side reactions. The most common method is Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at different time points and analyzed. The disappearance of the starting materials (protected glycine and L-prolinamide) and the appearance of the product spot/peak will indicate the reaction's progress. For solid-phase synthesis, the Kaiser test is a qualitative method for detecting free primary amines, but it is not reliable for proline (a secondary amine).[8][9] The isatin test can be used as an alternative for proline.[9]
In-depth Troubleshooting Guides
Problem 1: Low or No Product Formation
Symptoms:
-
TLC/HPLC analysis shows predominantly unreacted starting materials.
-
Low isolated yield of the desired this compound.
Possible Causes & Solutions:
-
Ineffective Carboxyl Group Activation:
-
Explanation: The carboxylic acid of the N-protected glycine must be converted into a reactive species (e.g., an active ester) to be susceptible to nucleophilic attack by the proline amide's amino group.[1] If the coupling reagent is degraded or insufficient, this activation will be inefficient.
-
Solution:
-
Use fresh, high-quality coupling reagents. Store them under anhydrous conditions.
-
Ensure the correct stoichiometry of the coupling reagent and protected glycine. Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent is used.
-
Consider pre-activation of the protected glycine with the coupling reagent for a short period (5-15 minutes) before adding the L-prolinamide.
-
-
-
Steric Hindrance:
-
Explanation: The cyclic structure of proline can present steric hindrance, slowing down the coupling reaction.[3]
-
Solution:
-
Increase the reaction time and monitor progress by TLC/HPLC.
-
Elevate the reaction temperature moderately (e.g., from 0°C to room temperature), but be mindful that higher temperatures can also increase the rate of side reactions.
-
Choose a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings.[1]
-
-
-
Suboptimal pH/Base:
-
Explanation: The nucleophilicity of L-prolinamide's amino group is pH-dependent. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. Most coupling reactions require a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize any acid formed and maintain a suitable pH.[1]
-
Solution:
-
Troubleshooting Workflow for Low Product Formation
Caption: Mechanism of Diketopiperazine (DKP) formation.
Experimental Protocols
Solution-Phase Synthesis of Boc-Glycyl-L-prolinamide
This protocol provides a general procedure for the synthesis of Boc-Glycyl-L-prolinamide using HATU as the coupling reagent.
Materials:
-
Boc-Glycine
-
L-Prolinamide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-prolinamide (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve Boc-Glycine (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool both solutions to 0°C in an ice bath.
-
-
Activation and Coupling:
-
To the Boc-Glycine and HATU solution, add DIPEA (2.5 eq) dropwise.
-
Stir the activation mixture at 0°C for 15 minutes.
-
Add the activated Boc-Glycine solution to the L-prolinamide solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC indicates completion.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford pure Boc-Glycyl-L-prolinamide.
-
-
Characterization:
-
Confirm the identity and purity of the product by HPLC, Mass Spectrometry, and NMR.
-
Analytical Method: HPLC Analysis of this compound
This serves as a starting point for developing a specific analytical method.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Injection Volume | 10-20 µL |
Note: For sensitive detection of underivatized L-prolinamide and related impurities, derivatization with a chromophore-containing reagent prior to HPLC analysis may be necessary. [11]
References
- Gairí, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1990). Use of BOP reagent for the suppression of diketopiperazine formation in boc/bzl solid-phase peptide synthesis. Tetrahedron Letters, 31(50), 7363-7366.
- Albericio, F., & de la Torre, B. G. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(8), 1588-1602.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Subirós-Funosas, R., et al. (2013). Recent development of peptide coupling reagents in organic synthesis. RSC Advances, 3(35), 14762-14782.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTEC. (n.d.). Coupling Reagents.
- Navarro, M. V., et al. (2020). Navigating Side Reactions for Robust Colorimetric Detection of Galactose Oxidase Activity.
- Ramli, F., & Yusof, M. S. M. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4995.
- Ghasemi, S., et al. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. Scientific Reports, 12(1), 4567.
- Zhang, X., et al. (2014). Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. ACS Chemical Neuroscience, 5(10), 947-957.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Vask, A., et al. (2023).
- AAPPTEC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Atanasov, A. G., et al. (2021). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. Chemical Reviews, 121(11), 6985-7036.
- TeSlaa, T., & Teitell, M. A. (2014). Techniques to Monitor Glycolysis. Methods in Enzymology, 542, 91-114.
- de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(6), 4596-4607.
- Shiraishi, T., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Food Chemistry, 297, 124976.
- Beilstein-Institut. (n.d.). EXPERIMENTAL PROCEDURES.
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Kumar, Y. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1).
- The Royal Society of Chemistry. (2012). Experimental Procedure.
- Thermo Fisher Scientific. (n.d.). Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Carpino, L. A., & El-Faham, A. (1994). Effect of Tertiary Bases on O-Benzotriazolyluronium Salt-Induced Peptide Segment Coupling. The Journal of Organic Chemistry, 59(4), 695-698.
- Bidlingmeyer, B. A. (2009). Amino Acid Analysis. Current Protocols in Protein Science, 58(1), 11.9.1-11.9.37.
- Bennett, C. S., & Demarest, S. J. (2013). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PLoS One, 8(8), e71383.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Lin, Y. A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11853.
- Servage, K. A., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of the American Society for Mass Spectrometry, 32(9), 2364-2373.
- Góngora-Benítez, M., et al. (2012). DKP formation mechanism.
Sources
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.iu.edu [scholarworks.iu.edu]
Resolving racemization issues during Gly-Pro peptide synthesis
This guide serves as a specialized technical support center for resolving issues encountered during the synthesis of Gly-Pro (Glycine-Proline) sequences. While users often report "racemization," the Gly-Pro motif presents a unique duality: Diketopiperazine (DKP) formation (often misdiagnosed as yield loss or impurities) and true racemization during specific activation events.
Topic: Resolving Racemization & DKP Formation in Gly-Pro Sequences
Status: Operational | Tier: Advanced Support
Diagnostic Triage: Is it Racemization or DKP?
Before applying a fix, you must correctly identify the failure mode. The sequence Gly-Pro (and Pro-Gly ) is notoriously prone to Diketopiperazine (DKP) formation , which cleaves the dipeptide from the resin. This results in a "deletion sequence" often mistaken for a failed coupling or impurity.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow for distinguishing between DKP formation (chain loss) and true racemization (stereochemical scrambling).
Module A: The "Phantom" Racemization (DKP Formation)
The Issue: You are synthesizing H-Gly-Pro-Resin or H-Pro-Gly-Resin . After deprotecting the Fmoc group of the second residue, the free amine back-bites onto the C-terminal ester linkage. Result: The dipeptide cyclizes into a Diketopiperazine and falls off the resin. The peptide chain continues growing on the remaining hydroxyl sites (if any), or you recover nothing.
Mechanism of Failure
The cis-amide bond conformation favored by Proline accelerates the nucleophilic attack of the N-terminal amine on the resin ester carbonyl. Gly-Pro is particularly fast because Glycine lacks a side chain, reducing steric barriers to cyclization.
Protocol: Prevention of DKP
| Variable | Recommendation | Mechanistic Rationale |
| Resin Choice | 2-CTC (2-Chlorotrityl Chloride) | The bulky trityl group sterically hinders the back-biting attack on the ester linkage [1]. |
| Coupling Strategy | Fragment Coupling | Couple the dipeptide Fmoc-Gly-Pro-OH as a single unit rather than stepwise. This avoids the "free amine at position 2" stage entirely. |
| Protecting Groups | Hmb (2-hydroxy-4-methoxybenzyl) | Use Fmoc-Gly-(Hmb)-OH . The bulky backbone protection prevents the conformation required for cyclization. |
| Base Handling | Avoid Piperidine | For the step exposing the critical amine, use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for shorter durations, as prolonged exposure to base catalyzes DKP [2]. |
Module B: True Racemization (Segment Condensation)
The Issue: You are activating a fragment ending in Proline (e.g., Fragment-Pro-COOH ) to couple it to a Glycine residue (e.g., H-Gly-Fragment ). Result: Proline racemizes (L-Pro → D-Pro).
Why it Happens
Unlike other amino acids, Proline cannot form an oxazolone (azlactone) intermediate because it lacks an amide hydrogen. However, it can racemize via direct enolization or the formation of specific active esters, especially in the presence of HOBt [3].
Critical Insight: While HOBt suppresses racemization for most amino acids, it has been shown to induce racemization in Proline active esters under certain conditions [3].
Protocol: Racemization-Free Fragment Condensation
Step 1: Reagent Selection
-
Do NOT Use: HOBt/DIC.
-
Preferred System: DIC/Oxyma Pure or COMU/Collidine . Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization for C-terminal Proline [4].
Step 2: Temperature Control
-
Perform the activation and coupling at 0°C for the first hour, then slowly warm to room temperature. Thermal energy significantly increases the rate of enolization.
Step 3: The "Pseudoproline" Trick If possible, engineer the sequence to use a Pseudoproline (oxazolidine) at the C-terminus. Pseudoprolines lock the conformation and alter the electronics of the ring, rendering the C-alpha proton less acidic and thus resistant to enolization [5].
Module C: Coupling TO Proline (Steric Hindrance)
The Issue: You are coupling an amino acid (Xaa) to a Proline residue (e.g., Fmoc-Xaa-OH + H-Pro-Peptide ). Result: The coupling is slow due to the secondary amine of Proline. The prolonged activation time causes the incoming Xaa to racemize.
Protocol: High-Efficiency Coupling
-
Reagent: Use HATU or PyAOP . These are phosphonium/uronium based reagents that drive the reaction kinetics faster than carbodiimides, outcompeting the racemization rate.
-
Solvent: Use DMF (Dimethylformamide). Avoid DCM for this step, as polar aprotic solvents stabilize the transition state for acylation of secondary amines.
-
Microwave Assistance:
-
Condition: 75°C for 5 minutes.
-
Note: While heat generally risks racemization, the speed of microwave coupling to Proline (often <2 mins) prevents the activated Xaa from having time to racemize.
-
Frequently Asked Questions (FAQs)
Q1: I see a split peak in HPLC for my Gly-Pro peptide. Is it racemization? A: Not necessarily. Gly-Pro bonds can exist in cis/trans conformers that separate on HPLC (especially C18 columns) but have the same mass.
-
Test: Reinject the collected peak fractions. If they re-equilibrate to two peaks, it is cis/trans isomerism (conformational), not racemization (configurational). Run the HPLC column at 60°C; if the peaks merge, it is cis/trans isomerism.
Q2: Can Glycine racemize? A: No. Glycine has no chiral center (side chain is -H). If you see isomers in a Gly-Gly-Pro sequence, the racemization is on the Proline or the residue preceding the Glycine.
Q3: Why is the Kaiser test failing on Proline? A: The Kaiser test (Ninhydrin) requires a primary amine. Proline is a secondary amine. It will not turn blue.
-
Solution: Use the Chloranil Test or Isatin Test .[1] Isatin turns blue with Proline; Chloranil turns blue/green with secondary amines.
References
-
Barlos, K., et al. (1991). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid-Harz zur Synthese von Leu15 -Gastrin I." Tetrahedron Letters, 30(30), 3943–3946. Link
-
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106. Link
-
Kuroda, H., et al. (1992). "Unexpected racemization of proline or hydroxyproline phenacyl ester during coupling reactions with Boc-amino acids." International Journal of Peptide and Protein Research, 40(2), 114-118. Link
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Heinlein, C., et al. (2011).[2] "Fragment Condensation of C-Terminal Pseudoproline Peptides without Racemization on the Solid Phase." Angewandte Chemie International Edition, 50(28), 6406-6410.[2] Link
Sources
Technical Support Center: Optimization of Fmoc-Gly-Pro-NH2 Cleavage
A Senior Application Scientist's Guide
Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols for the successful cleavage of Fmoc-Gly-Pro-NH2 from solid-phase synthesis resins. As a dipeptide with a C-terminal amide, Fmoc-Gly-Pro-NH2 is typically synthesized on a Rink Amide resin, and its cleavage, while seemingly straightforward, presents unique challenges that require careful consideration of reagents and conditions.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cleavage and work-up of Fmoc-Gly-Pro-NH2.
Q1: Why is my final peptide yield unexpectedly low after cleavage and precipitation?
Potential Cause 1: Incomplete Cleavage from the Resin The most common reason for low yield is that the peptide has not been fully detached from the solid support. While standard cleavage times are often sufficient, factors like resin aggregation or steric hindrance can slow the reaction.
Recommended Solution: First, confirm that the peptide is still on the resin. After your standard cleavage and filtration procedure, take a small sample of the resin beads and perform a qualitative Kaiser test.[1] A deep blue or purple result indicates the presence of free primary amines (the N-terminal Glycine), confirming that a significant amount of peptide remains attached.[1]
-
Optimization Strategy:
-
Extend Cleavage Time: Increase the reaction time from the standard 1.5-2 hours to 3-4 hours. For particularly stubborn cleavages, it is recommended to perform small-scale test cleavages to find the optimal duration.[2]
-
Increase TFA Volume: Ensure you are using an adequate volume of the cleavage cocktail, typically 10-25 mL per gram of resin, to fully swell the resin and allow reagents to penetrate.[2][3]
-
Ensure Proper Agitation: Gently swirl or rock the reaction vessel occasionally to ensure the entire resin bed is in constant contact with the cleavage cocktail.[3]
-
Potential Cause 2: Poor Precipitation If the cleavage was successful, the low yield might be due to inefficient precipitation of the peptide from the TFA solution. Peptides, especially short and polar ones like Gly-Pro-NH2, can have some solubility in the ether/TFA mixture.
Recommended Solution:
-
Optimization Strategy:
-
Use Sufficiently Cold Ether: Ensure the diethyl ether used for precipitation is thoroughly chilled (e.g., in an ice bath). This significantly decreases peptide solubility.[3]
-
Increase Ether Volume: Use a larger volume of cold ether, typically an 8 to 10-fold excess relative to the TFA filtrate volume.[3]
-
Concentrate the TFA: Before adding to ether, you can carefully reduce the volume of the TFA filtrate by about 50-70% using a gentle stream of nitrogen or rotary evaporation (with appropriate cold trapping). This increases the peptide concentration and promotes more effective precipitation.[2][3]
-
Allow Sufficient Time: Let the peptide precipitate at a low temperature (e.g., -20°C) for at least 30-60 minutes before centrifugation to maximize recovery.
-
Q2: My HPLC/MS analysis shows a major impurity. What could it be?
Potential Cause 1: Diketopiperazine (DKP) Formation The Gly-Pro sequence is highly susceptible to forming a cyclic dipeptide side product, cyclo(Gly-Pro). Crucially, this is primarily a synthesis side reaction, not a cleavage side reaction. It occurs on-resin after the Fmoc group of Proline is removed, where the free N-terminal amine of Proline can attack the ester linkage of the preceding Glycine, cyclizing and cleaving itself from the resin prematurely. If this has occurred, the DKP will be present in your cleavage filtrate.
Recommended Solution: This issue must be addressed during synthesis, not cleavage.
-
Preventative Strategy: When synthesizing this sequence, introduce the Glycine residue using pre-activated Fmoc-Gly-OPfp/HOBt or as a pre-formed dipeptide (e.g., Fmoc-Gly-Pro-OH) to minimize the time the reactive dipeptide is present on the resin with a free N-terminus.[4]
Potential Cause 2: Alkylation from Resin Linker Fragments Rink Amide resins can release highly reactive cationic species from the linker structure during acidolysis with TFA.[2] These can react with the peptide, although Gly-Pro-NH2 lacks highly nucleophilic side chains like Tryptophan or Cysteine that are most at risk.[2] However, this can still lead to colored by-products and other minor impurities.
Recommended Solution:
-
Use an Optimized Scavenger Cocktail: The use of trialkylsilanes like Triisopropylsilane (TIS) is highly effective at quenching the cations liberated from the Rink Amide linker.[2] A standard cocktail of TFA/TIS/H2O (95:2.5:2.5) is strongly recommended.[2][4]
Q3: My crude peptide is highly discolored (yellow/brown). How can I prevent this?
Potential Cause: Resin Linker Degradation As mentioned above, the phenyl benzyl ether bond in the Rink Amide linker is sensitive to acid. Sluggish cleavage can lead to the breakdown of this bond, generating colored impurities that are difficult to remove.[2]
Recommended Solution:
-
Use Silane Scavengers: Triisopropylsilane (TIS) is particularly effective at preventing these colored by-products.[2]
-
Consider a Two-Step Cleavage: For very sensitive sequences or when discoloration is a persistent problem, a two-step procedure can be employed. First, treat the resin with a milder acid solution (e.g., 10% TFA in DCM) to detach the peptide with its side-chain protecting groups intact. After filtration, the peptide is then treated with the full-strength cleavage cocktail (95% TFA with scavengers) to remove the protecting groups. This separates the linker cleavage from the bulk of deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal, standard cleavage cocktail for Fmoc-Gly-Pro-NH2?
For a simple dipeptide amide lacking sensitive side-chain residues, the most effective and non-malodorous cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5, v/v/v) .[2]
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the acid-labile Rink Amide linker.
-
Triisopropylsilane (TIS): A highly efficient scavenger for the carbocations generated from the resin linker, preventing side reactions and discoloration.[2]
-
Water (H2O): Acts as a scavenger and helps to hydrolyze any t-butyl esters that may have formed.
Q2: Why are scavengers necessary if Glycine and Proline have no reactive side chains?
This is a critical point of understanding. Scavengers are not just for protecting amino acid side chains; they are essential for quenching the highly reactive cationic species generated from two other sources during cleavage:[5]
-
The Resin Linker: As the acid cleaves the bond holding the peptide, the linker itself fragments into reactive electrophiles.[2]
-
Other Protecting Groups: If any other residues with t-butyl protecting groups were present in a longer peptide sequence, their removal would generate t-butyl cations that can cause side reactions.[6]
Even in a simple dipeptide, the linker fragments are a primary concern, making scavengers non-negotiable for a clean reaction.
Q3: How do time and temperature affect the cleavage of Fmoc-Gly-Pro-NH2?
-
Time: Most cleavages are complete within 1.5 to 3 hours at room temperature.[3][7] As noted in the troubleshooting section, extending this time can help drive an incomplete reaction to completion. However, prolonged exposure to strong acid (e.g., >6 hours) can increase the risk of side reactions for more complex peptides. If a long cleavage time is needed, it is sometimes better to precipitate the peptide and repeat the cleavage with fresh reagents.[2]
-
Temperature: Cleavage is almost always performed at room temperature. Increasing the temperature can accelerate cleavage but also significantly increases the rate of side reactions, such as S-t-butylation of Cysteine if it were present.[8] For Fmoc-Gly-Pro-NH2, there is no benefit to increasing the temperature.
Data Summary & Protocols
Table 1: Common Cleavage Cocktails and Scavenger Functions
| Reagent Cocktail | Composition (v/v/v) | Primary Function & Use Case |
| Standard (Recommended) | TFA / TIS / H₂O (95:2.5:2.5) | Excellent for most peptides, including those on Rink Amide resin. TIS is a clean and effective scavenger for linker cations.[2] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[9] Generally overkill for Gly-Pro-NH2. |
| TFA / EDT / H₂O | TFA / EDT / H₂O (95:2.5:2.5) | Used when Trp or Met are present to prevent reattachment or modification. TIS is often a better, non-odorous substitute.[4] |
Diagram: Optimized Cleavage & Work-Up Workflow
Caption: Workflow for the cleavage and isolation of a crude peptide.
Experimental Protocols
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2][3]
Protocol 1: Optimized Cleavage of Fmoc-Gly-Pro-NH2
-
Resin Preparation: Place the dry peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a fritted syringe or small flask).
-
Swell Resin (Optional but Recommended): Add a small amount of dichloromethane (DCM) to the resin and let it swell for 15-20 minutes. Remove the DCM by filtration.
-
Cleavage Cocktail Addition: Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O. For 100 mg of resin, prepare approximately 2-3 mL of the cocktail. Add the freshly prepared cocktail to the resin.[2][3]
-
Reaction: Stopper the vessel and allow the reaction to proceed at room temperature for 2 hours with occasional gentle agitation.[3]
-
Filtration: Filter the cleavage mixture, collecting the TFA filtrate in a clean centrifuge tube. The resin beads will be retained by the frit.
-
Resin Wash: Wash the resin beads 2 times with a small volume of fresh TFA (~0.5 mL each time) to recover any remaining peptide. Combine these washes with the initial filtrate.[2][3]
-
Proceed Immediately to Protocol 2 for peptide precipitation.
Protocol 2: Post-Cleavage Work-Up and Precipitation
-
Prepare Anti-Solvent: In a separate, larger centrifuge tube, place a volume of cold (-20°C) diethyl ether that is 8-10 times the total volume of your collected TFA filtrate.[3]
-
Precipitation: Add the TFA filtrate drop-wise to the cold, stirring ether. A white precipitate of the crude peptide should form immediately.
-
Incubate: Place the tube at -20°C for 30-60 minutes to maximize precipitation.
-
Pellet Peptide: Centrifuge the mixture (e.g., at 4000 rpm for 5-10 minutes) to form a solid pellet of the peptide at the bottom of the tube.[5]
-
Decant Supernatant: Carefully pour off and discard the ether/TFA supernatant.
-
Wash Pellet: Add fresh cold diethyl ether to the tube, break up the pellet using a vortex mixer, and centrifuge again. Repeat this washing step two more times to remove residual TFA and scavengers.[5]
-
Drying: After the final wash and decanting, dry the white peptide pellet under a high vacuum to remove all traces of ether. The resulting crude peptide is now ready for analysis (HPLC/MS) and purification.
References
-
Optimization of conditions for the cleavage of the Fmoc group. ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory, UC Irvine. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
Peptide Cleavage from Resin Protocol. CDN. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Cleavage from Rink Amide Resin. Aapptec Peptides. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Cleavage Cocktails; Reagent K. Aapptec Peptides. [Link]
-
Optimizing peptide precipitation through physical property characterization. American Chemical Society. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
-
Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. National Institutes of Health (NIH). [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. National Institutes of Health (NIH). [Link]
-
Peptide Sample Prep Optimization and Troubleshooting. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
Storage conditions to prevent hygroscopic degradation of Gly-Pro-NH2
Technical Support Center: Gly-Pro-NH2
A Guide to Preventing Hygroscopic Degradation Through Proper Storage and Handling
Welcome to the technical support guide for Gly-Pro-NH2 (Glycyl-L-prolinamide). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on the proper storage and handling of this hygroscopic peptide. Adherence to these protocols is critical for ensuring the chemical integrity, experimental reproducibility, and shelf-life of your Gly-Pro-NH2 samples.
Part 1: The "Why" — Understanding Hygroscopicity & Its Impact
This section explains the fundamental principles behind the recommended protocols. Understanding the causality of degradation is the first step toward preventing it.
Q: What does "hygroscopic" mean for my Gly-Pro-NH2 sample?
A: "Hygroscopic" describes a substance's tendency to attract and absorb moisture from the surrounding atmosphere.[1][2] For a lyophilized (freeze-dried) peptide like Gly-Pro-NH2, which is supplied as a dry, fluffy powder, this property presents a significant stability risk. When exposed to ambient air, the peptide will actively draw in water molecules. This absorption of moisture can lead to physical changes in the product (e.g., clumping or melting) and, more critically, initiate chemical degradation.[2][3]
Q: How exactly does water absorption lead to peptide degradation?
A: The primary degradation pathway initiated by moisture is hydrolysis . Peptides are polymers of amino acids linked by amide bonds. Water can act as a nucleophile and attack these bonds, causing them to break. This cleaves the peptide backbone, resulting in smaller peptide fragments or free amino acids, rendering the compound impure and inactive for its intended use.[4]
While Gly-Pro-NH2 does not contain amino acids that are highly prone to other common degradation pathways like oxidation (e.g., Cysteine, Methionine) or rapid deamidation (e.g., Asparagine), the integrity of its backbone is paramount.[4][5] The presence of absorbed water significantly lowers the energy barrier for this hydrolytic cleavage, decreasing the long-term stability of the product even when stored at low temperatures.[6]
Part 2: Core Protocols for Handling & Storage
This section provides actionable, step-by-step instructions for maintaining the integrity of Gly-Pro-NH2 from the moment of receipt.
Q: I've just received my lyophilized Gly-Pro-NH2. What is the first thing I should do?
A: Upon receipt, immediately inspect the container for an intact seal and then transfer it to the appropriate storage condition based on your intended use timeline. Do not open the vial immediately. Dry peptides are stable for days to weeks at ambient temperature during shipping, but long-term stability requires cold storage.[6]
Workflow: Initial Receipt and Storage of Gly-Pro-NH2
Caption: Workflow for handling Gly-Pro-NH2 upon receipt.
Q: What are the optimal long-term storage conditions for solid Gly-Pro-NH2?
A: For maximum shelf-life, lyophilized Gly-Pro-NH2 should be stored under the conditions summarized below. The core principle is to keep the peptide cold, dark, and, most importantly, dry.
| Parameter | Condition | Rationale & Best Practices |
| Temperature | -20°C (Short-to-Mid-Term) or -80°C (Long-Term) | Lower temperatures drastically slow down chemical degradation rates. For storage longer than a few weeks, -80°C is highly recommended.[7] |
| Atmosphere | Dry/Inert | Store the vial inside a larger sealed container that contains a desiccant (e.g., silica gel packs) to absorb any ambient moisture.[1][5] For ultimate protection, backfilling the vial with an inert gas like dry nitrogen or argon can displace air and moisture.[7] |
| Light | Dark | Protect from direct light, as UV exposure can potentially damage peptides over time.[6] Storing the vial in its original box or a freezer-safe opaque container is sufficient. |
| Container | Tightly Sealed | Always ensure the vial cap is tightly secured after each use to prevent moisture ingress.[5] |
Q: How should I weigh the peptide for my experiment to minimize moisture exposure?
A: This is a critical step where most moisture contamination occurs. Follow this protocol precisely.
Protocol: Weighing Hygroscopic Peptides
-
Equilibration (Crucial Step): Before opening, remove the sealed vial from the freezer and place it in a desiccator at room temperature.[2] Allow the vial and its contents to fully equilibrate to ambient temperature. This can take 30-60 minutes.
-
Weighing: Take the vial out of the desiccator. Open the cap and, as quickly as possible, weigh the desired amount of peptide onto your weigh paper or into a tared tube.[5] Perform this in an area with low humidity if possible. A glove box with controlled humidity is ideal but not always necessary if the transfer is done swiftly.[3]
-
Resealing: Tightly recap the primary vial immediately after weighing. It is good practice to wrap the cap junction with parafilm for an extra barrier against moisture during storage.
-
Return to Storage: Promptly return the sealed vial to its designated -20°C or -80°C storage location.[5]
Part 3: Troubleshooting Guide
Q: My lyophilized peptide no longer looks like a fluffy powder; it's clumpy or has a glassy appearance. What happened?
A: This is a classic sign of water absorption. The physical state of the lyophilized cake has been compromised by moisture, which can lead to the collapse of its structure. While the peptide may not be fully degraded, its purity is now suspect, and the accuracy of weighing will be compromised due to the unknown water content. It is highly recommended to verify its purity before use.
Q: I suspect my peptide has degraded due to moisture. How can I check its purity?
A: The gold standard for assessing peptide purity and identifying degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4][8]
-
Methodology: A validated stability-indicating HPLC method should be used. This involves analyzing a sample of the suspect peptide and looking for the appearance of new peaks (degradation products) or a decrease in the area of the main peptide peak.[8]
-
Interpretation: Comparing the chromatogram of the suspect sample to a reference standard or a sample from a freshly opened vial will reveal any significant changes in the purity profile.
Q: I accidentally left the vial on the bench overnight. Is it still usable?
A: This depends on whether the vial was opened or sealed.
-
If Sealed: The peptide is likely fine, as it was protected from ambient humidity. Return it to the proper storage condition.
-
If Opened (or loosely capped): The peptide has been exposed to humidity for an extended period and has likely absorbed a significant amount of water. Its integrity is questionable. You should proceed with caution and consider this sample compromised. If the experiment is critical, use a fresh, properly stored vial or verify the purity of the exposed sample via HPLC.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store Gly-Pro-NH2 at 4°C? A: While some stable peptides can be stored for very short periods (a few days) at 4°C, it is not recommended for mid- or long-term storage. For periods longer than a week, -20°C or colder is required to minimize degradation.[7]
Q: Is it better to use a desiccator or a dry box? A: A simple desiccator is sufficient for equilibrating the vial to room temperature before weighing.[2] A dry box (or glove box) with a controlled inert atmosphere offers a superior low-humidity environment for the weighing process itself and is the best option if available, especially when handling larger quantities or highly sensitive compounds.[1]
Q: Should I aliquot my solid peptide? A: Aliquoting the solid lyophilized powder is an excellent practice if you plan to use small amounts of the peptide over a long period. This minimizes the number of times the main stock vial is opened and subjected to temperature cycles and potential moisture exposure. Weigh out several smaller portions into individual, tightly sealed vials and store them at -80°C.
Q: What if I need to store Gly-Pro-NH2 in solution temporarily? A: Storing peptides in solution is strongly discouraged as they are much less stable than in their lyophilized form.[5] If absolutely necessary for your workflow:
-
Use a sterile buffer, ideally at a pH between 5 and 6.[5]
-
Prepare aliquots of the solution in single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store the frozen aliquots at -20°C (for a few weeks) or -80°C (for slightly longer-term). Never store peptide solutions at 4°C for more than a day.
References
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Scribd. (n.d.). Handling and Storage of Synthetic Peptides. Retrieved from [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
Sources
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. bachem.com [bachem.com]
- 3. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scribd.com [scribd.com]
- 8. sepscience.com [sepscience.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Assignment of Glycyl-L-prolinamide
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) methodologies for the complete proton (¹H) spectral assignment of glycyl-L-prolinamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, grounding its protocols in established principles of magnetic resonance and peptide chemistry to ensure scientific integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a dipeptide derivative with significant relevance in biochemical and pharmaceutical research. Its structure combines the simplest amino acid, glycine, with a C-terminally amidated proline. This unique composition presents an interesting case for NMR analysis. The flexible glycine residue contrasts sharply with the conformationally restricted pyrrolidine ring of proline.[1] The C-terminal amidation further modifies the electronic environment of the proline moiety. Accurate ¹H NMR spectral assignment is the foundational step for more advanced structural and dynamic studies, such as conformational analysis, hydrogen bonding investigations, and interaction mapping with biological targets.
Pillar 1: Foundational Principles of Proton NMR in Peptides
Proton NMR spectroscopy is a powerful, non-invasive technique for elucidating molecular structure in solution.[2] The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment, which is influenced by factors such as bonding, solvent exposure, and hydrogen bonding.[3][4] For peptides like this compound, the ¹H NMR spectrum can be divided into distinct regions:
-
Amide Region (δ ~6.5-9.0 ppm): Resonances from protons attached to nitrogen atoms (e.g., the glycine amide proton and the prolinamide -NH₂ protons). Their chemical shifts are highly dependent on hydrogen bonding and solvent exchange.[3]
-
Alpha-Proton Region (δ ~3.5-4.5 ppm): Signals from the Cα protons of both the glycine and proline residues.
-
Aliphatic Region (δ ~0.5-3.5 ppm): This region contains signals from the non-alpha protons, primarily the side-chain protons of the proline ring.
Scalar (or J-coupling) provides through-bond connectivity information, manifesting as signal splitting. The magnitude of the coupling constant can give insights into dihedral angles, a principle described by the Karplus equation.[2]
Pillar 2: A Comparative Analysis of 1D and 2D NMR Techniques
While a simple one-dimensional (1D) ¹H NMR spectrum provides a primary overview, the significant signal overlap, even in a small dipeptide, necessitates more advanced techniques for unambiguous assignment.[5]
Alternative 1: 1D ¹H NMR Spectroscopy
A standard 1D ¹H NMR spectrum is the most sensitive and rapidly acquired NMR experiment.[6] For this compound, it would reveal the number of distinct proton environments and their integrations. However, severe spectral overlap, particularly in the aliphatic region of the proline ring, makes a complete and confident assignment nearly impossible from a 1D spectrum alone.
Alternative 2: 2D Correlational NMR Spectroscopy (COSY & TOCSY)
Two-dimensional (2D) NMR experiments are indispensable for assigning complex molecules by spreading the proton signals across a second frequency dimension, resolving overlap and revealing correlations.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds.[7][8] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are J-coupled. This is the primary method for tracing direct neighbor-to-neighbor connectivities.
-
TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlation beyond direct neighbors to all protons within a coupled spin system.[7][9] For example, a cross-peak from an alpha-proton in a TOCSY spectrum can reveal correlations to all other protons within that same amino acid residue. This is particularly powerful for identifying complete amino acid spin systems.
The following sections will detail the expected assignments for this compound and demonstrate how a combined COSY/TOCSY approach provides a self-validating system for complete assignment.
Step-by-Step Spectral Assignment of this compound
The assignment process is a logical progression, starting from the most distinct signals and using correlational data to identify connected protons.
Experimental Protocol: 2D NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., D₂O or a 90% H₂O/10% D₂O mixture). The choice of solvent is critical: D₂O will result in the exchange and disappearance of labile amide and amine protons[10], simplifying the spectrum but losing key information. A mixed solvent is often preferred to observe these exchangeable protons.[5]
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample concentration and spectral width.[11]
-
COSY Experiment: Acquire a gradient-enhanced COSY (gCOSY) spectrum. This experiment reveals ¹H-¹H correlations through 2-3 bonds.[8]
-
TOCSY Experiment: Acquire a TOCSY spectrum with a mixing time of approximately 80-100 ms. This duration is typically sufficient to transfer magnetization throughout the entire spin systems of the glycine and proline residues.[8]
Assignment of the Glycine Residue (Gly)
The glycine residue is characterized by its simple spin system: an amide proton (Gly-NH) and two alpha-protons (Gly-Hα).
-
Identify Gly-NH: In a 90% H₂O/10% D₂O spectrum, locate the amide proton signal in the downfield region (typically δ > 8.0 ppm). This signal will be a triplet due to coupling with the two adjacent Gly-Hα protons.
-
Trace to Gly-Hα: In the TOCSY spectrum, the Gly-NH proton will show a strong vertical correlation to the Gly-Hα protons.[5] Because the two Hα protons are chemically equivalent (in a flexible peptide), they will appear as a single resonance. This signal will be a doublet in the 1D spectrum due to coupling with the Gly-NH proton.
Assignment of the Prolinamide Residue (Pro)
The proline residue lacks a backbone amide proton, making its assignment strategy different.[12] The assignment starts from the Pro-Hα proton.
-
Identify Pro-Hα: The Pro-Hα proton is typically found around 4.1-4.3 ppm.[11][13]
-
Walk through the Ring using COSY:
-
From the Pro-Hα signal, a COSY cross-peak will connect to the two Pro-Hβ protons.
-
From the Pro-Hβ protons, further COSY cross-peaks will lead to the two Pro-Hγ protons.
-
Finally, the Pro-Hγ protons will show correlations to the two Pro-Hδ protons.
-
-
Confirm with TOCSY: The TOCSY spectrum provides a powerful confirmation. A vertical line of cross-peaks originating from any of the proline ring protons (Hα, Hβ, Hγ, or Hδ) will ideally show correlations to all other protons within the proline ring spin system.[7]
-
Assign Prolinamide -NH₂: The C-terminal amide protons (-CONH₂) will appear as two distinct signals in the amide region, as rotation around the C-N bond is restricted. These protons will typically not show J-coupling to other protons in the molecule and will broaden or exchange upon addition of D₂O.[10][14]
Data Summary: Expected ¹H Chemical Shifts
The following table summarizes the expected chemical shift ranges for the protons of this compound. Actual values can vary based on solvent, pH, and temperature.[3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (in H₂O) | Key Correlations (COSY/TOCSY) |
| Glycine Residue | |||
| Gly-NH | 8.0 - 8.5 | Triplet (t) | Gly-Hα |
| Gly-Hα | 3.8 - 4.0 | Doublet (d) | Gly-NH |
| Prolinamide Residue | |||
| Pro-Hα | 4.1 - 4.3 | Multiplet (m) | Pro-Hβ |
| Pro-Hβ | 1.9 - 2.2 | Multiplet (m) | Pro-Hα, Pro-Hγ |
| Pro-Hγ | 1.8 - 2.1 | Multiplet (m) | Pro-Hβ, Pro-Hδ |
| Pro-Hδ | 3.3 - 3.5 | Multiplet (m) | Pro-Hγ |
| Amide -NH₂ (cis) | ~7.5 | Broad singlet (br s) | None |
| Amide -NH₂ (trans) | ~7.0 | Broad singlet (br s) | None |
Note: The proline ring protons (Hβ, Hγ, Hδ) are diastereotopic and will appear as distinct, complex multiplets.
Visualization of the Assignment Strategy
The following diagrams illustrate the molecular structure and the logical workflow for spectral assignment using 2D NMR.
Caption: Logical workflow for the assignment of this compound protons.
Conclusion: An Integrated Approach for Authoritative Assignment
While a 1D ¹H NMR spectrum offers a preliminary glimpse, it is insufficient for the complete and unambiguous assignment of this compound protons due to significant signal overlap. A strategy employing a combination of 2D COSY and TOCSY experiments provides a robust and self-validating methodology. The COSY experiment is essential for establishing direct through-bond connectivities, allowing for a step-wise "walk" around the proline ring. The TOCSY experiment complements this by revealing the entire spin system of each residue in a single step, offering powerful confirmation and resolving ambiguities that may arise from weak COSY correlations. This integrated approach ensures the highest degree of scientific integrity, providing a solid foundation for any subsequent structural or functional studies.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen.
- Pogliani, L., et al. (1975). A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L-proline at different pH. Semantic Scholar.
- Ferreira, D., et al. (2019). Ultra-Clean Pure Shift 1H-NMR applied to metabolomics profiling. PMC - NIH.
- Ghasriani, H., et al. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. NIH.
- Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
- Prajapati, A., et al. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?.
- Tatton, A., et al. (2014). Effects of Structural Differences on the NMR Chemical Shifts in Isostructural Dipeptides. ACS Publications.
- Nirmala, N. R., & Wagner, G. (1988). Solution conformations of proline rings in proteins studied by NMR spectroscopy. PubMed.
- Rohl, C. A., et al. (1992). Exchange Kinetics of Individual Amide Protons in 15N-labeled Helical Peptides Measured by Isotope-Edited NMR. PubMed.
- ResearchGate. (n.d.). 1D 1 H NMR spectra of the reaction mixture of L-proline and....
- University of Michigan. (n.d.). Peptide NMR Problem.
- Plaxco, K. W., & Gross, M. (2006). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC - NIH.
- NMR Wiki. (2012). Amide Hydrogen Exchange (HX).
- Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- ResearchGate. (2020). How is it possible for amide proton to show splitting in proton NMR?.
- Guerry, M., et al. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent.
- University of Cambridge. (n.d.). Chemical shifts.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Wikipedia. (n.d.). Proline.
- Mori, S., et al. (1997). NMR Study of Rapidly Exchanging Backbone Amide Protons in Staphylococcal Nuclease and the Correlation with Structural and Dynamic Properties. Journal of the American Chemical Society.
- Gaggelli, E., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. PMC - NIH.
- ChemicalBook. (n.d.). D-Proline(344-25-2) 1H NMR spectrum.
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide NMR problem [hoffman.cm.utexas.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. Ultra-Clean Pure Shift 1H-NMR applied to metabolomics profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mr.copernicus.org [mr.copernicus.org]
- 13. D-Proline(344-25-2) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Comparing Gly-Pro-NH2 vs Gly-Pro-AMC for fluorometric assays
Topic: Comparing Gly-Pro-NH2 vs Gly-Pro-AMC for Fluorometric Assays
Executive Summary
For researchers investigating Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), or Prolyl Oligopeptidase (POP), the choice of substrate dictates assay sensitivity, throughput, and kinetic accuracy.
-
Gly-Pro-AMC is the industry standard for fluorometric assays . It offers a direct, "turn-on" signal with high sensitivity (picomolar detection) and supports continuous kinetic monitoring. It is the recommended choice for high-throughput screening (HTS) and routine enzymatic profiling.
-
Gly-Pro-NH2 (Glycyl-L-prolinamide) is a non-fluorogenic, native-mimic substrate . It is not suitable for direct fluorometry . Detecting its hydrolysis fluorometrically requires complex coupled assays (e.g., NADH consumption via Glutamate Dehydrogenase) or derivatization, which often suffer from high background interference due to the substrate's own N-terminal amine. It is primarily reserved for LC-MS-based mechanistic studies where the bulky AMC fluorophore might induce steric artifacts.
Mechanistic Basis & Reaction Pathways
The fundamental difference lies in the "leaving group" and how the signal is generated.
Gly-Pro-AMC (Direct "Turn-On" Fluorescence)
This substrate consists of the dipeptide Gly-Pro linked to 7-Amino-4-methylcoumarin (AMC) .[1]
-
Mechanism: The enzyme cleaves the amide bond between Proline and AMC.
-
Signal: Intact Gly-Pro-AMC is weakly fluorescent.[1] Released Free AMC is highly fluorescent.[1][2]
-
Result: A linear increase in fluorescence over time (Continuous Assay).
Gly-Pro-NH2 (Indirect/Coupled Detection)
This is a simple amide substrate.
-
Mechanism: The enzyme cleaves the amide bond to release Gly-Pro and Ammonia (NH₃) .
-
Signal: Ammonia is not fluorescent. Detection requires a secondary "coupled" reaction, typically using Glutamate Dehydrogenase (GDH) which consumes NADH .
-
Result: A decrease in fluorescence as NADH is oxidized to NAD+ (Discontinuous or "Turn-Off" Assay).
Figure 1: Comparison of signal generation pathways. Gly-Pro-AMC provides a direct readout, while Gly-Pro-NH2 requires a multi-step coupled system.
Critical Performance Comparison
| Feature | Gly-Pro-AMC (Recommended) | Gly-Pro-NH2 (Alternative) |
| Detection Mode | Direct Fluorescence (Gain of Signal) | Coupled Fluorescence (Loss of Signal) or LC-MS |
| Sensitivity | High (Detects < 10 pM enzyme) | Low to Moderate (Limited by NADH background) |
| Throughput | High (HTS Compatible, Mix-and-Read) | Low (Complex setup, multiple reagent additions) |
| Kinetic Type | Continuous (Real-time) | Discontinuous or Complex Continuous |
| Interference | Minimal (Inner Filter Effect at >100µM) | High (Endogenous ammonia/amines in samples) |
| Steric Fidelity | Lower (Bulky AMC group may affect | High (Mimics native peptide structure) |
| Primary Use | Inhibitor Screening, Activity Assays | Mechanistic Validation, Crystallography |
Why Gly-Pro-AMC Wins for Fluorometry:
-
Signal-to-Noise Ratio: The "dark-to-bright" transition of AMC allows for detecting minute enzymatic activities. In contrast, the "bright-to-dark" NADH coupled assay for NH2 starts with a high background signal, making small changes difficult to quantify statistically (
). -
Amine Interference: Most biological samples (lysates, serum) contain endogenous amines and ammonia. These generate massive background noise in Gly-Pro-NH2 coupled assays. Gly-Pro-AMC is unaffected by background ammonia.
Experimental Protocols
Protocol A: Gly-Pro-AMC Direct Assay (Standard)
Best for: Routine activity measurement and inhibitor screening.
Reagents:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.
-
Substrate Stock: 10 mM Gly-Pro-AMC in DMSO (Store at -20°C).
-
Standard: Free AMC (for calibration).
Workflow:
-
Preparation: Dilute Gly-Pro-AMC to 50 µM in Assay Buffer.
-
Plating: Add 50 µL of enzyme sample (e.g., DPP-IV) to a black 96-well plate.
-
Initiation: Add 50 µL of diluted substrate to each well.
-
Measurement: Immediately read fluorescence in kinetic mode for 30–60 minutes.
-
Excitation: 360 nm (Bandwidth 40 nm)
-
Emission: 460 nm (Bandwidth 40 nm)
-
-
Quantification: Convert RFU/min to µmol/min using the AMC standard curve.
Protocol B: Gly-Pro-NH2 Coupled Assay (Specialized)
Best for: Validating kinetics if steric hindrance of AMC is suspected.
Reagents:
-
Coupling Mix: Glutamate Dehydrogenase (GDH, 10 U/mL),
-Ketoglutarate (5 mM), NADH (200 µM). -
Substrate: Gly-Pro-NH2 (1 mM in buffer).
Workflow:
-
Background Check: Measure the intrinsic fluorescence of the sample + NADH to ensure the signal is not saturated.
-
Reaction Mix: Combine Enzyme, GDH,
-Ketoglutarate, and NADH in the well. Incubate for 5 min to consume endogenous ammonia. -
Initiation: Add Gly-Pro-NH2 to start the reaction.
-
Measurement: Monitor the decrease in NADH fluorescence.
-
Excitation: 340 nm
-
Emission: 460 nm
-
-
Analysis: Calculate the rate of fluorescence decay (
).
Data Analysis & Troubleshooting
Inner Filter Effects (Gly-Pro-AMC)
At concentrations >100 µM, the substrate itself may absorb some of the excitation light (quenching).
-
Solution: Perform a substrate titration (
determination). If the rate plateaus and then drops at high concentrations, you have inner filter effects. Stick to (typically 20–50 µM for DPP-IV).
Spontaneous Hydrolysis
Gly-Pro-AMC is relatively stable, but can hydrolyze slowly in basic buffers (pH > 8.5).
-
Control: Always include a "No Enzyme" blank. Subtract this slope from your sample data.[2]
Comparison of Kinetic Constants ( )
Be aware that the bulky AMC group often results in a lower
-
Gly-Pro-AMC
: ~20–50 µM (DPP-IV) -
Gly-Pro-NH2
: ~100–500 µM (DPP-IV) -
Implication: If you switch substrates, you must re-optimize the substrate concentration.
References
-
Matheeussen, V., et al. (2012).[3][4] "Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples." Clinica Chimica Acta. Link
-
Gilmartin, G., et al. (2008). "Kinetic analysis of the interaction of DPP-IV with fluorogenic substrates." Analytical Biochemistry. Link
-
Schulz, S., et al. (2006). "Dipeptidyl peptidase IV (DPP4) inhibitors: a comparison of the pharmacological properties." Diabetes, Obesity and Metabolism. Link
Sources
Technical Guide: Validation of Enantiomeric Purity of L-Prolinamide Derivatives
Executive Summary & Strategic Context
L-Prolinamide and its derivatives are privileged scaffolds in asymmetric organocatalysis (e.g., Hajos-Parrish-Eder-Sauer-Wiechert reactions) and pharmaceutical synthesis (e.g., Vildagliptin intermediates).[1] In these applications, enantiomeric purity is not merely a quality attribute; it is the rate-limiting factor for the stereoselectivity of downstream reactions.
A 99.0% enantiomeric excess (ee) may be acceptable for a final drug substance, but for a catalyst, a 1% minor enantiomer impurity can lead to non-linear effects (NLE), drastically eroding the enantioselectivity of the catalyzed reaction.
This guide objectively compares the three primary validation methodologies: Direct Chiral HPLC (The Gold Standard), Indirect HPLC via Derivatization (Marfey’s Method), and NMR Spectroscopy (Rapid Screening).
Method 1: Direct Chiral HPLC (The Gold Standard)
Best For: Routine QC, Process Control, High-Throughput Analysis.
Direct separation on Chiral Stationary Phases (CSPs) is the preferred industrial method due to its reproducibility and lack of sample pretreatment. However, L-prolinamide presents a challenge: it contains a basic secondary amine and a primary amide, which can cause severe peak tailing on traditional polysaccharide columns (e.g., Chiralpak AD/OD) without aggressive mobile phase modifiers.
Recommended Stationary Phase: Crown Ether (Crownpak)
For underivatized alpha-amino acid derivatives like prolinamide, Crown Ether phases (e.g., Daicel Crownpak CR(+) ) are superior to polysaccharide phases.
-
Mechanism: The chiral crown ether forms a host-guest complex with the ammonium ion (
) of the analyte. -
Critical Requirement: The mobile phase must be acidic (pH 1.0–2.[2][3]0) to ensure the amine is fully protonated.
Experimental Protocol: Crownpak CR(+)
-
Mobile Phase: Perchloric Acid (HClO4) aqueous solution (pH 1.5) / Acetonitrile (90:10 v/v).
-
Note: Methanol can be used to shorten retention times, but Acetonitrile often yields sharper peaks for amides.
-
-
Flow Rate: 0.5 mL/min (Keep pressure < 150 Bar).
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution
). -
Detection: UV at 210 nm (Amide absorption).[1]
-
Sample Prep: Dissolve 1 mg sample in 1 mL mobile phase. Filter through 0.22 µm PTFE.[1]
Self-Validating Step:
Always inject a racemic spike (L-prolinamide spiked with 1% D-prolinamide) before the sample.[1] If the resolution (
Method 2: Indirect HPLC via Marfey’s Reagent
Best For: Trace Analysis (<0.05% impurity), Biological Matrices, Labs without Chiral Columns.
When chiral columns are unavailable or cost-prohibitive, derivatization with Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) converts enantiomers into diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
Mechanism
FDAA reacts with the secondary amine of the proline ring via nucleophilic aromatic substitution (
Experimental Protocol: Marfey’s Derivatization
-
Reaction:
-
Mix 50 µL sample (50 mM in water) with 100 µL FDAA (1% in acetone).
-
Add 20 µL 1M
.[1] -
Heat at 40°C for 60 minutes.
-
Quench with 20 µL 1M HCl.
-
-
Analysis (Standard C18):
Pros: Extremely sensitive (nanomole detection); moves detection to visible range (340 nm), avoiding UV interference. Cons: Destructive; requires reaction time; kinetic resolution is possible (ensure reaction goes to completion to avoid measuring reaction rates instead of purity).
Method 3: NMR Spectroscopy (Chiral Solvating Agents)
Best For: Rapid "Quick-Look" Screening, Structural Confirmation.[1]
Polarimetry (specific rotation) is notoriously unreliable for high-purity validation because it is an average property; a sample with
Protocol: Shift Reagents
Using a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or Europium complexes (
-
Solvent:
or (Benzene-d6 often improves separation).[1] -
Ratio: Mix Sample:CSA in a 1:2 to 1:5 molar ratio.
-
Observation: Focus on the
-proton signal of the proline ring.[1] In the chiral environment, the L-enantiomer and D-enantiomer protons will split into two distinct multiplets.[1] -
Limit of Detection: ~1–2%. (Not suitable for validating >99.5% purity).
Comparative Analysis & Decision Matrix
The following table contrasts the three methodologies based on experimental data standards.
| Feature | Direct Chiral HPLC (Crownpak) | Indirect HPLC (Marfey's) | NMR (CSA/Shift Reagent) |
| Primary Use Case | Final QC, Process Validation | Trace Analysis, Bio-samples | Early Stage Screening |
| Limit of Detection (LOD) | ~0.05% | < 0.01% (High Sensitivity) | ~1.0% |
| Sample Prep Time | < 5 mins (Dissolve & Shoot) | 90 mins (Derivatization) | < 10 mins |
| Cost Per Run | Low (after column purchase) | Medium (Reagent cost) | High (Deuterated solvents) |
| Risk Factor | Column fouling (Amine adsorption) | Incomplete reaction (Kinetic resolution) | Signal overlap/Broadening |
| Suitability for Prolinamide | Excellent (Designed for amines) | Excellent (Reacts with 2° amine) | Moderate |
Visualization: Method Selection & Validation Workflows
Figure 1: Method Selection Decision Tree
This logic flow guides the researcher to the correct analytical technique based on sample stage and purity requirements.
Caption: Decision matrix for selecting the appropriate enantiomeric purity validation method based on sensitivity requirements.
Figure 2: HPLC Validation Workflow (ICH Q2 Aligned)
To claim a method is "validated," it must follow this specific experimental loop.
Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines for analytical procedures.
References
-
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Retrieved from [Link]
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Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. ICH Guidance for Industry.[1][7] Retrieved from [Link]
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A Comparative Analysis of Glycyl-L-prolinamide and Glycyl-L-proline: Exploring Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics and peptide-based drug discovery, the subtle modification of a molecule's structure can lead to profound differences in its biological activity, stability, and overall efficacy. This guide provides an in-depth comparison of two closely related dipeptides: Glycyl-L-prolinamide and Glycyl-L-proline. While both share a common backbone, the C-terminal modification—an amide in the former and a carboxylic acid in the latter—is a critical determinant of their respective biochemical behaviors. This document will dissect these differences, offering a comprehensive analysis supported by experimental data and established scientific principles to inform future research and development.
Introduction: A Tale of Two Termini
Glycyl-L-proline (Gly-Pro) is a naturally occurring dipeptide, recognized for its role as a metabolite and its neuroprotective properties. It is a substrate for the enzyme prolidase, which is crucial for collagen metabolism.[1][2][3] this compound, on the other hand, is a synthetic derivative of Gly-Pro, featuring a C-terminal amide group. This structural alteration is a common strategy in medicinal chemistry to enhance the therapeutic potential of peptides by increasing their stability and ability to cross biological membranes. While this compound is utilized as an intermediate in the synthesis of various pharmaceuticals, a direct and extensive comparison of its biological activity against its parent molecule, Glycyl-L-proline, is not widely documented in publicly available literature.[4][5] This guide aims to bridge this gap by providing a detailed comparative analysis based on established principles of peptide chemistry and pharmacology.
Structural and Physicochemical Properties
The fundamental difference between this compound and Glycyl-L-proline lies in their C-termini. This seemingly minor change has significant implications for their physicochemical properties.
| Property | This compound | Glycyl-L-proline |
| Chemical Formula | C₇H₁₃N₃O₂ | C₇H₁₂N₂O₃ |
| Molecular Weight | 171.20 g/mol | 172.18 g/mol [6] |
| C-terminus | Amide (-CONH₂) | Carboxylic Acid (-COOH) |
| Predicted pKa | The amide group is generally neutral. | The carboxylic acid group has an acidic pKa. |
| Predicted Polarity | The amide group can influence overall polarity. | The carboxylate form at physiological pH is polar and charged. |
| Hydrogen Bonding | The amide group can act as both a hydrogen bond donor and acceptor. | The carboxylic acid group can act as a hydrogen bond donor, and the carboxylate as an acceptor. |
Comparative Biological Activity: A Data-Driven and Predictive Analysis
A direct, head-to-head comparison of the biological activities of this compound and Glycyl-L-proline is scarce in current literature. However, by examining the known activities of Glycyl-L-proline and understanding the general effects of C-terminal amidation on peptides, we can construct a predictive profile for this compound.
Glycyl-L-proline: The Established Neuroprotective Agent
Glycyl-L-proline has been the subject of various studies highlighting its neuroprotective and nootropic effects. It is considered a "glyproline," a family of proline-containing peptides with diverse biological activities. Research suggests that Gly-Pro can modulate the metabolism of neuroactive amino acids and has shown anti-ischemic effects in animal models of brain ischemia.[1]
This compound: A Profile of Enhanced Potential
The C-terminal amidation of peptides is a well-established strategy in drug development to improve pharmacokinetic properties.[7][8] Based on this, we can predict the following for this compound:
-
Increased Enzymatic Stability: The C-terminal amide bond is generally more resistant to cleavage by carboxypeptidases compared to the carboxylic acid. This would likely result in a longer plasma half-life for this compound, allowing for a more sustained therapeutic effect.[9]
-
Enhanced CNS Penetration: The neutral amide group can increase the lipophilicity of the molecule compared to the charged carboxylate group of Glycyl-L-proline at physiological pH. This could facilitate its passage across the blood-brain barrier, potentially leading to higher concentrations in the central nervous system and more pronounced nootropic effects.[10]
-
Altered Receptor Binding: The C-terminus of a peptide can be crucial for its interaction with receptors. The change from a carboxylate to an amide group could alter the binding affinity and selectivity of this compound for its molecular targets compared to Glycyl-L-proline. While the specific receptors for Gly-Pro are not fully elucidated, L-proline itself can interact with glutamate and glycine receptors.[11][12]
Experimental Protocols: A Guide to Comparative Analysis
To empirically validate the predicted differences between this compound and Glycyl-L-proline, the following experimental workflows are proposed.
Enzymatic Stability Assay
This protocol is designed to compare the degradation rates of the two dipeptides in the presence of relevant enzymes.
Objective: To determine the half-life of this compound and Glycyl-L-proline in the presence of plasma or specific peptidases.
Workflow Diagram:
Caption: Workflow for the enzymatic stability assay of dipeptides.
Methodology:
-
Preparation: Prepare 10 mM stock solutions of this compound and Glycyl-L-proline in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare the enzyme solution (e.g., rat plasma or a purified carboxypeptidase).
-
Incubation: Add the peptide stock solution to the pre-warmed enzyme solution to a final concentration of 100 µM. Incubate the mixture at 37°C.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t₁/₂) of each compound.
In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to assess the affinity of the dipeptides for a target receptor.
Objective: To determine the binding affinity (Ki) of this compound and Glycyl-L-proline for a specific receptor (e.g., a subtype of glutamate or glycine receptor).
Workflow Diagram:
Caption: Workflow for a competitive receptor binding assay.
Methodology:
-
Preparation: Prepare membranes from cells or tissues expressing the target receptor. Prepare a solution of a known radiolabeled ligand for the receptor. Prepare serial dilutions of the unlabeled competitors (this compound and Glycyl-L-proline).
-
Incubation: In a multi-well plate, incubate the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the competitor peptides.
-
Separation: After reaching equilibrium, rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Efficacy: Assessing Neuroprotective Effects
To evaluate the in vivo efficacy, animal models of neurological disorders, such as stroke or cognitive impairment, can be employed.
Experimental Model: A common model is the scopolamine-induced amnesia model in rodents, which is used to assess nootropic activity.[13]
Workflow Diagram:
Caption: Workflow for an in vivo neuroprotection study.
Methodology:
-
Animal Groups: Divide animals into groups: vehicle control, scopolamine control, Glycyl-L-proline + scopolamine, and this compound + scopolamine.
-
Administration: Administer the test compounds (e.g., via intraperitoneal injection) at various doses.
-
Amnesia Induction: After a set time, administer scopolamine to induce cognitive deficits.
-
Behavioral Testing: Assess learning and memory using standardized behavioral tests, such as the Morris water maze or passive avoidance test.
-
Data Analysis: Analyze the behavioral data to determine if the test compounds can ameliorate the scopolamine-induced cognitive impairment.
-
Biochemical Analysis: Following the behavioral tests, brain tissue can be collected for biochemical analysis (e.g., measurement of neurotransmitter levels, markers of oxidative stress).
Conclusion and Future Directions
While Glycyl-L-proline has demonstrated promise as a neuroprotective agent, its therapeutic application may be limited by its metabolic instability and modest ability to penetrate the central nervous system. The C-terminal amidation in this compound presents a rational medicinal chemistry approach to overcome these limitations. The predictive analysis presented in this guide, based on established structure-activity relationships, suggests that this compound may possess superior pharmacokinetic properties, potentially translating to enhanced in vivo efficacy.
The proposed experimental workflows provide a clear roadmap for researchers to systematically and rigorously compare these two dipeptides. Such studies are essential to fully elucidate the therapeutic potential of this compound and to inform the design of next-generation peptide-based neurotherapeutics. Future research should also focus on identifying the specific molecular targets of these dipeptides to gain a deeper understanding of their mechanisms of action.
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Suzhou Health Chemicals Co., Ltd. (n.d.). L-Prolinamide. Retrieved from [Link]
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Blue Tiger Scientific. (n.d.). Glycyl-L-Proline – Biotechnology Grade – 100 mg. Retrieved from [Link]
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Wikipedia. (2024, January 29). Post-translational modification. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3013625, Glycyl-L-proline. Retrieved from [Link]
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FOAMid. (2018, March 11). CNS penetration of antimicrobials. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reference Standards for Gly-Pro-NH₂ Impurity Profiling
For: Researchers, scientists, and drug development professionals engaged in the synthesis and quality control of peptide-based therapeutics.
Introduction: The Analytical Imperative of Peptide Purity
In the landscape of therapeutic peptides, even the simplest structures, like the dipeptide amide Glycyl-L-Prolinamide (Gly-Pro-NH₂), demand rigorous quality control. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and immunogenicity of a final drug product.[1][2] Controlling these peptide-related impurities is not merely a matter of good practice; it is a fundamental requirement to meet stringent regulatory standards and ensure patient safety.[1][2]
This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of Gly-Pro-NH₂. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish a framework for self-validating systems, and ground our discussion in authoritative regulatory and scientific sources. Our objective is to equip you with the strategic insights needed to select and implement a robust impurity profiling workflow, underpinned by the critical use of well-characterized reference standards.[3][4]
The Genesis of Impurities in Peptide Synthesis
Understanding potential impurities begins with the manufacturing process, most commonly Solid-Phase Peptide Synthesis (SPPS). For a seemingly simple dipeptide like Gly-Pro-NH₂, several process-related impurities can arise. These are not random contaminants but predictable side products of the chemical reactions involved.[5]
Common impurities in the synthesis of Gly-Pro-NH₂ may include:
-
Deletion Sequences: Failure of the glycine to couple to the proline-resin, resulting in Pro-NH₂ after cleavage.
-
Incomplete Deprotection: Remnants of protecting groups (e.g., Boc or Fmoc) on the N-terminal glycine.
-
Racemization: Epimerization of the L-Proline to D-Proline during activation, leading to the diastereomeric impurity Gly-D-Pro-NH₂.
-
Side-Reactions: Alkylation or other modifications of the amino acids during synthesis or final cleavage from the resin.[6][7][8]
-
Reagent Adducts: Modifications caused by scavengers or other reagents used in the cleavage cocktail.
The following diagram illustrates the key stages of SPPS and highlights where these impurities can be introduced.
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A Comparative Guide to the Infrared Spectroscopy Characterization of Glycyl-L-prolinamide
For researchers, scientists, and drug development professionals engaged in the meticulous work of peptide analysis, the structural characterization of these complex molecules is paramount. This guide provides an in-depth technical comparison of Infrared (IR) spectroscopy for the characterization of Glycyl-L-prolinamide, a dipeptide of significant interest. We will delve into the causality behind experimental choices in IR spectroscopy, present a detailed methodology, and objectively compare its performance with other analytical techniques, supported by experimental data from related molecules.
The Significance of Vibrational Spectroscopy for Peptide Characterization
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] For peptides like this compound, IR spectroscopy offers a window into their secondary structure and the integrity of the crucial amide bonds that form the peptide backbone.[2][3] The energy absorbed by the molecule at specific frequencies corresponds to the vibrations of its constituent chemical bonds, providing a unique "fingerprint" that is highly sensitive to the molecular structure and environment.
The amide group, the fundamental linkage in peptides, gives rise to several characteristic vibrational bands in the IR spectrum, most notably the Amide I, II, and III bands.[4] The precise frequencies of these bands are sensitive to the peptide's conformation, such as the presence of α-helices or β-sheets, making IR spectroscopy an invaluable tool for secondary structure elucidation.[5][6]
Structural Overview of this compound
To effectively interpret the IR spectrum, a clear understanding of the molecule's structure is essential. This compound is a dipeptide composed of a glycine residue linked to an L-prolinamide residue. The prolinamide moiety introduces a rigid pyrrolidine ring, which influences the conformational flexibility of the peptide backbone.
Caption: Chemical structure of this compound.
Experimental Protocol: Acquiring the IR Spectrum of this compound
The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is often preferred for solid samples as it requires minimal sample preparation.[1][7]
Caption: Experimental workflow for FTIR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is a dry, fine powder to ensure good contact with the ATR crystal. If necessary, gently grind the sample using an agate mortar and pestle.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a spectral resolution of 4 cm⁻¹.
-
Set the number of scans to be co-added to 32 for both the background and sample spectra to ensure a good signal-to-noise ratio.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and the ambient environment (e.g., water vapor and carbon dioxide).
-
-
Sample Spectrum Acquisition:
-
Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
-
Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Baseline correct the spectrum to remove any broad, underlying features.
-
-
Spectral Analysis:
-
Identify and assign the characteristic vibrational bands of this compound. Pay close attention to the Amide I, II, and III regions, as well as the N-H and C-H stretching regions.
-
Interpreting the IR Spectrum of this compound: A Predictive Analysis
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment and Rationale |
| N-H Stretch (Amide A & B) | 3350 - 3100 | These bands arise from the stretching vibrations of the N-H bonds in the primary amide of the prolinamide and the secondary amide of the peptide backbone. The presence of two peaks is expected for the primary amide.[8] |
| C-H Stretch | 3000 - 2850 | Stretching vibrations of the C-H bonds in the glycine and proline residues. The pyrrolidine ring of proline will contribute characteristic CH₂ stretching bands. |
| Amide I | 1700 - 1600 | Primarily due to the C=O stretching vibration of the amide groups.[4] This is the most intense and conformationally sensitive band in the peptide IR spectrum. The presence of two amide groups (peptide bond and prolinamide C-terminus) may lead to a complex or broadened Amide I band. |
| Amide II | 1600 - 1500 | A combination of N-H in-plane bending and C-N stretching vibrations.[5] This band is also sensitive to the peptide's secondary structure. |
| CH₂ Scissoring | ~1465 | Bending vibration of the methylene groups in the proline ring.[5] |
| Amide III | 1300 - 1200 | A complex mix of C-N stretching, N-H in-plane bending, and other vibrations.[9] |
Comparative Analysis with Alternative Characterization Techniques
While IR spectroscopy provides valuable structural information, a comprehensive characterization of this compound often necessitates the use of orthogonal techniques.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Secondary structure, hydrogen bonding, presence of functional groups. | Non-destructive, fast, applicable to solid and solution samples.[10] | Provides global structural information, not atomic-level resolution. |
| Raman Spectroscopy | Complements IR by providing information on non-polar bonds and is less sensitive to water interference.[8] Can be used to study conformational changes.[11] | High spatial resolution (microscopy), minimal sample preparation. | Can be affected by fluorescence, weaker signal than IR. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure and dynamics at the atomic level.[10] Can distinguish between cis and trans isomers of the proline amide bond. | Provides definitive structural information in solution. | Requires larger sample quantities, longer acquisition times, and complex data analysis.[2] |
| Mass Spectrometry (MS) | Precise molecular weight and amino acid sequence.[12] Can be used to identify impurities and degradation products. | High sensitivity and accuracy. | Does not provide information on the 3D structure. Fragmentation of proline-containing peptides can be complex.[13][14] |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil) in solution.[3] | Sensitive to conformational changes, requires small sample amounts. | Provides an overall estimation of secondary structure, not detailed atomic information. |
Conclusion: An Integrated Approach to Peptide Characterization
Infrared spectroscopy serves as a rapid and informative tool for the initial structural assessment of this compound, offering key insights into its secondary structure and the integrity of its amide bonds. For a complete and unambiguous characterization, particularly in the context of drug development and quality control, an integrated approach is essential. Combining the global structural information from IR and CD spectroscopy with the high-resolution data from NMR and the precise mass and sequence information from mass spectrometry provides a comprehensive and robust understanding of the molecule's structure and purity. This multi-faceted analytical strategy ensures the highest level of scientific rigor in peptide research.
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ResearchGate. Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom).. Available from: [Link]
-
UEA Digital Repository. NMR approaches to understand synthesis, assembly and properties of novel carbohydrate-based materials. Available from: [Link]
-
Semantic Scholar. The vibrational spectra and vibrational assignments of the propargyl halides. Available from: [Link]
-
JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available from: [Link]
Sources
- 1. "Conformational and Circular Dichroism Studies on N-Acetyl-L-Prolyl-D-A" by S. Ramaprasad [scholarworks.uark.edu]
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- 3. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. GLYCYL-L-PROLINE(704-15-4) 13C NMR spectrum [chemicalbook.com]
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- 13. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Glycyl-L-prolinamide
Navigating the lifecycle of a chemical compound from acquisition to disposal is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step framework for the proper disposal of Glycyl-L-prolinamide, a dipeptide amide used in various research applications. Our objective is to empower you with the knowledge to manage this substance safely and in compliance with environmental regulations, ensuring the integrity of your research and the safety of your laboratory environment.
This document moves beyond a simple checklist. It delves into the rationale behind each procedural step, grounding our recommendations in established safety protocols and the known characteristics of peptide-based compounds.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound is not extensively documented, we can infer its likely properties from related compounds and general peptide safety data sheets (SDS).
Many simple peptides and amino acid amides, such as L-Prolinamide, are not classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, it is a critical scientific principle to treat all research chemicals with a degree of caution, as their biological effects may not be fully characterized.[3] For instance, a related compound, Glycyl-L-Proline TFA, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] This underscores the necessity of preventing any release into the environment.[4][5]
Table 1: Chemical and Hazard Profile of this compound and Related Compounds
| Property | Information (this compound) | Inferred Hazards & Precautions |
| Physical State | Solid Powder[1] | Avoid dust formation during handling and disposal.[1] |
| Solubility | Soluble in water[1] | Do not dispose of aqueous solutions down the drain.[3][6] |
| Acute Toxicity | No definitive data available. | Assume potential for harm if ingested. Do not eat, drink, or smoke when handling.[4] |
| Environmental Hazard | No definitive data available. | Precautionary Principle: Avoid release to the environment. Similar compounds can be toxic to aquatic life.[4][5] |
| Incompatibilities | Strong oxidizing agents[1] | Segregate from incompatible chemicals during storage and in waste streams. |
The Core Principles of Peptide Waste Management
The disposal of this compound should be governed by three foundational principles: Containment, Segregation, and Compliance. This systematic approach ensures that the compound is handled safely from the point of generation to its final disposal.
Caption: Decision workflow for this compound waste segregation.
Step-by-Step Disposal Protocols
Adherence to a detailed, procedural methodology is paramount for safety and compliance. The following protocols are designed for common waste streams generated during research involving this compound.
Protocol A: Disposal of Solid Waste
This protocol applies to:
-
Expired or unused this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves.
-
Contaminated lab supplies like weighing paper, spatulas, and pipette tips.
Methodology:
-
Work Area Preparation: Conduct all waste handling within a designated area, preferably in a fume hood to minimize inhalation risk from fine powders.[3]
-
Containment: Carefully sweep any remaining powder and place it, along with any contaminated disposables, into a primary container.[1] A polyethylene bag or a wide-mouth plastic jar with a screw-top lid is recommended.
-
Labeling: Immediately label the container clearly as "Chemical Waste: this compound" and include the date. Proper labeling is a cornerstone of good laboratory practice.[6]
-
Segregation: Place the primary container into a larger, secondary container designated for solid chemical waste. This container should be leak-proof and kept closed when not in use.[7]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.[1]
-
Pickup: Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Protocol B: Disposal of Aqueous Solutions
This protocol applies to:
-
Stock solutions of this compound in water or aqueous buffers.
-
Waste from experimental assays containing the peptide.
Causality Behind the Protocol: this compound is water-soluble.[1] While it may not be classified as hazardous, related peptide compounds can be toxic to aquatic life.[4] Therefore, disposal down the drain is strictly prohibited to prevent environmental release.[3][6]
Methodology:
-
Waste Collection: Collect all aqueous waste containing this compound into a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
pH Neutralization (if applicable): If the solution is highly acidic or basic from experimental buffers, neutralize it to a pH between 6 and 8 before adding it to the waste container. This prevents unwanted reactions within the waste stream.
-
Labeling: Label the container "Aqueous Chemical Waste: this compound" and list any other chemical constituents present (e.g., buffer salts).
-
Storage: Keep the waste container tightly sealed and stored in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department.
Spill Management and Decontamination
Accidents happen, but a prepared response minimizes risk. In the event of a spill, follow these procedures.
Spill Response Protocol:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Assess: Evaluate the extent of the spill and ensure you have the appropriate PPE (lab coat, gloves, safety goggles) before proceeding.[5]
-
Containment (for solid spills): Gently cover the powder with a damp paper towel to prevent it from becoming airborne.[1]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a 70% ethanol solution.
-
Waste Disposal: Dispose of all cleanup materials as solid chemical waste according to Protocol A.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Glycyl-L-Proline TFA Safety D
-
L-Prolinamide MSDS. Loba Chemie. Available at: [Link]
-
L-Prolinamide (Cas 7531-52-4) MSDS. Scribd. Available at: [Link]
- How to Handle Research Compounds Safely. Maxed Out Compounds.
-
Laboratory Safety Guidelines for Peptide Handling. Biovera. Available at: [Link]
Sources
Personal protective equipment for handling Glycyl-L-prolinamide
Part 1: Core Directive & Chemical Identity
CRITICAL IDENTITY VERIFICATION: Before proceeding, you must verify the specific chemical identity of your "Glycyl-L-prolinamide."[1][2] In pharmaceutical research, this name is often used colloquially for two distinct compounds with vastly different risk profiles.
| Feature | Compound A: The Dipeptide | Compound B: Vildagliptin Impurity B |
| Common Name | This compound | N-(3-Hydroxy-1-adamantyl)this compound |
| Structure | H-Gly-Pro-NH₂ | C₁₇H₂₇N₃O₃ |
| CAS Number | Not widely listed (Generic Peptide) | 565453-39-6 |
| Risk Profile | Bioactive / Irritant (Caution) | Harmful / Toxic (H302, H312, H332) |
| Primary Use | Peptide synthesis, metabolic studies | Pharmaceutical impurity standard |
Directives in this Guide: To ensure maximum safety, this guide adopts the "Universal Precaution" standard. We will default to the stricter safety protocols required for Compound B (CAS 565453-39-6) . If you are certain you possess the simple dipeptide (Compound A), you may de-escalate respiratory precautions only after a specific risk assessment.[1][2]
Part 2: Risk Assessment & PPE Matrix
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H332: Harmful if inhaled.[3]
-
H315/H319: Causes skin and serious eye irritation.[3]
Personal Protective Equipment (PPE) Selection
| Protection Zone | Required Equipment | Technical Specification |
| Hand Protection | Double Nitrile Gloves | Outer: Nitrile (min 0.11 mm).[1][2] Inner: Nitrile or Latex. Change immediately upon splash. |
| Respiratory | P95 / N95 Respirator | Required when handling open powders outside a fume hood. |
| Eye Protection | Chemical Safety Goggles | Side shields are insufficient for powders; use tight-fitting goggles.[1][2] |
| Body Defense | Lab Coat (Buttoned) | Long sleeves required.[1][2] Tyvek sleeves recommended for scale-up (>1g).[1][2] |
DOT Visualization: PPE Decision Logic
Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.
Part 3: Operational Handling Protocols
1. Storage & Stability
-
Temperature: Store at -20°C (Standard for peptides/amides).
-
Hygroscopicity: Highly hygroscopic. Store in a desiccator or tightly sealed container.
-
Light: Protect from light; use amber vials.
2. Weighing & Solubilization
Objective: Prepare a stock solution without generating airborne dust.
-
Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (approx. 20 mins) before opening. This prevents condensation from degrading the hygroscopic solid.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer if the powder is "flyaway."
-
Solvent Choice:
3. Synthesis & Reaction Monitoring
-
Reactivity: The primary amine (N-terminus) is nucleophilic.[1][2] The amide (C-terminus) is stable but can hydrolyze under strong acidic/basic conditions.[1][2]
-
TLC Monitoring:
Part 4: Emergency Response & Spill Management
DOT Visualization: Spill Response Workflow
Caption: Immediate workflow for containing and cleaning chemical spills.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use organic solvents (ethanol) on skin, as they may increase transdermal absorption.[1][2]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5] Seek medical attention if irritation persists.
Part 5: Waste Disposal Strategy
Do not dispose of this compound down the drain.[1][2] Even if non-toxic, peptide amides have high biological oxygen demand (BOD) and can be bioactive.[1][2]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Waste | Collect in a container labeled "Solid Hazardous Waste - Toxic/Irritant."[1][2] |
| Liquid Waste | Organic/Aqueous Mixture | Segregate into "Aqueous Waste" or "Organic Waste" based on the solvent used (>10% Organic goes to Organic stream).[1][2] |
| Contaminated Debris | Hazardous Solids | Gloves, weighing boats, and paper towels go into the solid hazardous waste bin.[1] |
References
-
TLC Pharmaceutical Standards. (2024). Safety Data Sheet: N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)this compound (Vildagliptin Impurity B).[1] Retrieved from [1][2]
-
Cayman Chemical. (2025).[1][2][6] Safety Data Sheet: PAR3 (1-6) amide (H-Ser-Phe-Asn-Gly-Gly-Pro-NH2).[1][2] Retrieved from [1][2]
-
PubChem. (2025).[1][2] Compound Summary: Vildagliptin Impurity B (CAS 565453-39-6).[1][2] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024).[1][2] Handling and Storage Guidelines for Peptides. Retrieved from [1][2]
Sources
- 1. Ac-Nle-Asp(1)-His-D-Phe-Arg-Trp-Lys(1)-Gly-Pro-NH2 | C57H79N17O11 | CID 11700946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ac-Nle-Asp-His-D-Phe-Arg-Trp-Lys-Gly-Pro-NH2 | C57H81N17O12 | CID 11355317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 4. mainchem.com [mainchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
